molecular formula C8H8BrNO2 B1282578 2-Amino-5-bromo-4-methylbenzoic acid CAS No. 106976-24-3

2-Amino-5-bromo-4-methylbenzoic acid

Cat. No.: B1282578
CAS No.: 106976-24-3
M. Wt: 230.06 g/mol
InChI Key: PJGDLDZLEKENNP-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGDLDZLEKENNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549578
Record name 2-Amino-5-bromo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106976-24-3
Record name 2-Amino-5-bromo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-5-bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for 2-Amino-5-bromo-4-methylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of a specific, published protocol for this exact molecule, this guide outlines a scientifically plausible route based on established chemical principles and analogous reactions reported for similar substrates. The core of this proposed synthesis is the electrophilic bromination of 2-Amino-4-methylbenzoic acid.

Proposed Synthesis Pathway

The most direct and logical synthetic route to this compound is the regioselective bromination of the commercially available starting material, 2-Amino-4-methylbenzoic acid (also known as 4-methylanthranilic acid). The amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing. In the starting material, the positions ortho and para to the strongly activating amino group are either occupied or sterically hindered. The position para to the amino group is blocked by the methyl group. The position ortho to the amino group and meta to the carboxylic acid (C5) is the most likely site for electrophilic substitution.

A common and effective method for the bromination of activated aromatic rings is the use of N-Bromosuccinimide (NBS) in a suitable solvent, such as N,N-Dimethylformamide (DMF) or acetic acid. This reagent offers advantages in terms of safety and selectivity compared to liquid bromine.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented below for easy reference.

PropertyStarting Material: 2-Amino-4-methylbenzoic acidFinal Product: this compound
CAS Number 2305-36-4106976-24-3
Molecular Formula C₈H₉NO₂C₈H₈BrNO₂
Molecular Weight 151.16 g/mol 230.06 g/mol
Appearance White to off-white crystalline powderSolid (predicted)
Melting Point 172-176 °CNot available
Boiling Point Not availableNot available
Solubility Sparingly soluble in waterNot available

Proposed Experimental Protocol

This protocol describes the synthesis of this compound via the bromination of 2-Amino-4-methylbenzoic acid using N-Bromosuccinimide.

Materials and Reagents:

  • 2-Amino-4-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methylbenzoic acid (1.0 equivalent) in N,N-Dimethylformamide (DMF).

    • Cool the flask in an ice bath to 0-5 °C.

  • Addition of Brominating Agent:

    • Prepare a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in a minimal amount of DMF.

    • Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methylbenzoic acid over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold deionized water. This will cause the product to precipitate.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any residual DMF and succinimide.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final product, this compound.

    • Dry the purified product under vacuum.

Visualization of the Synthesis Pathway

The following diagrams illustrate the proposed synthesis pathway and the logical relationship of the components.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product 2-Amino-4-methylbenzoic_acid 2-Amino-4-methylbenzoic acid 2-Amino-5-bromo-4-methylbenzoic_acid This compound 2-Amino-4-methylbenzoic_acid->2-Amino-5-bromo-4-methylbenzoic_acid Bromination NBS N-Bromosuccinimide (NBS) DMF DMF (solvent)

Caption: Proposed synthesis of this compound.

Experimental_Workflow start Start dissolve Dissolve 2-Amino-4-methylbenzoic acid in DMF start->dissolve cool Cool to 0-5 °C dissolve->cool add_nbs Add NBS solution dropwise cool->add_nbs stir Stir at 0-5 °C and monitor by TLC add_nbs->stir precipitate Pour into ice water to precipitate product stir->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash purify Recrystallize and dry filter_wash->purify end End purify->end

Caption: Experimental workflow for the proposed synthesis.

A Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-bromo-4-methylbenzoic acid (CAS No. 106976-24-3). The determination of properties such as solubility, lipophilicity, and acid dissociation constant is fundamental in the drug discovery and development pipeline, influencing a compound's pharmacokinetic and pharmacodynamic profile. While experimental data for this specific molecule is limited in public literature, this document compiles available computed data, information on related isomers, and detailed experimental protocols for the determination of these critical parameters. The guide is intended to serve as a valuable resource for researchers, enabling a thorough understanding of the compound's characteristics and providing standardized methodologies for its analysis.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a bromine atom, and a methyl group on the benzoic acid scaffold, makes it a versatile building block in medicinal chemistry and organic synthesis.[1] The presence of these functional groups—a carboxylic acid (acidic), an amino group (basic), and a lipophilic bromomethyl-substituted ring—suggests a molecule with complex physicochemical behaviors that are critical to understand for any potential therapeutic application.[1]

The properties of a drug candidate, including its molecular weight, solubility, pKa, and lipophilicity, are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Early characterization of these parameters is essential for guiding lead optimization and reducing attrition rates in later stages of drug development.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models due to a scarcity of published experimental values. The following table summarizes the available information.

PropertyValueData Type / Notes
IUPAC Name This compound-
CAS Number 106976-24-3[1][2][3]
Molecular Formula C₈H₈BrNO₂[1][2][3]
Molecular Weight 230.06 g/mol Computed.[1][3]
Melting Point Data not availableThe related isomer, 2-Amino-3-bromo-5-methylbenzoic acid (CAS 13091-43-5), has a reported melting point of 204-208 °C.[4]
Boiling Point Data not availablePredicted values for related isomers are in the range of 350-375 °C, but this is not specific to the target compound.
pKa (Acid Dissociation Constant) Data not availableAs an aminobenzoic acid, it will have at least two pKa values: one for the carboxylic acid group (expected pKa ~2-5) and one for the protonated amino group (expected pKa ~2.5-5).[5][6]
LogP (Octanol-Water Partition Coefficient) 2.4Computed (XLogP3).[3] This value indicates moderate lipophilicity.
Solubility Data not availableExpected to have low solubility in water and higher solubility in polar organic solvents like ethanol and methanol, typical for substituted benzoic acids.[7][8][9]
Hydrogen Bond Donors 2Computed.[3]
Hydrogen Bond Acceptors 2Computed.[3]
Rotatable Bond Count 1Computed.[3]
Topological Polar Surface Area 63.3 ŲComputed.[3]

Role of Physicochemical Properties in Drug Development

The physicochemical properties of a compound like this compound are critical predictors of its behavior in biological systems. Understanding these parameters early in the drug discovery process allows for the optimization of a molecule's ADME properties and helps mitigate the risk of late-stage failure. The following diagram illustrates the logical workflow of how these core properties influence the progression of a drug candidate.

G cluster_0 Early Discovery & Screening cluster_1 Physicochemical Characterization cluster_2 Lead Optimization & Candidate Selection Hit_ID Hit Identification Lead_Gen Lead Generation Hit_ID->Lead_Gen HTS pKa pKa (Ionization @ physiological pH) Lead_Gen->pKa Initial Analysis Solubility Aqueous Solubility (Dissolution & Absorption) Lead_Gen->Solubility Initial Analysis LogP LogP / LogD (Lipophilicity & Permeability) Lead_Gen->LogP Initial Analysis MW Molecular Weight (Size & Diffusion) Lead_Gen->MW Initial Analysis ADME ADME Profiling (Absorption, Distribution, Metabolism, Excretion) pKa->ADME Informs In Vitro & In Vivo Models Solubility->ADME Informs In Vitro & In Vivo Models LogP->ADME Informs In Vitro & In Vivo Models MW->ADME Informs In Vitro & In Vivo Models Tox Toxicology Assessment ADME->Tox Safety Profile Candidate Candidate Selection ADME->Candidate Tox->Candidate Risk Assessment

Physicochemical Properties in the Drug Development Workflow.

Experimental Protocols & Workflows

This section provides detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. For crystalline solids, a sharp melting range (typically 0.5-1.0°C) indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline solid onto a clean, dry watch glass.

  • Capillary Loading: Take a capillary tube (sealed at one end) and press the open end into the solid sample until a small amount (1-2 mm) of packed material is inside the tube.

  • Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom, closed end. The sample should be tightly packed.

  • Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Heating:

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Begin a second, careful determination with a slow heating rate of 1-2°C per minute.

  • Observation & Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

G start Start prep Prepare Dry, Pulverized Sample start->prep load Load Sample into Capillary Tube (1-2mm) prep->load pack Pack Sample to Bottom of Tube load->pack insert Insert Tube into Melting Point Apparatus pack->insert heat_fast Rapid Heating (~10-15°C/min) insert->heat_fast First Pass observe_approx Observe Approximate Melting Range heat_fast->observe_approx cool Cool Block to ~20°C Below Approx. MP observe_approx->cool heat_slow Slow Heating (1-2°C/min) cool->heat_slow Second Pass observe_final Observe & Record T1 (First Drop) and T2 (Fully Liquid) heat_slow->observe_final end End: Report Melting Range (T1 - T2) observe_final->end

Workflow for Melting Point Determination.
pKa Determination

The pKa value defines the extent of ionization of a compound at a given pH. For a molecule with both acidic (carboxylic acid) and basic (amino) functional groups, determining the respective pKa values is critical for predicting solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent, often a co-solvent system like water/methanol if aqueous solubility is low.

    • Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).

  • Titration for Acidic pKa:

    • Take a known volume of the sample solution.

    • Begin titrating with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue titrating well past the equivalence point.

  • Titration for Basic pKa:

    • Take a new, known volume of the sample solution.

    • Titrate with the standardized HCl solution using the same incremental procedure.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate titration curves.

    • Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest).

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

G start Start prep_sol Prepare Analyte Solution (Known Concentration) start->prep_sol calibrate Calibrate pH Meter prep_sol->calibrate titrate Titrate with Standardized Acid or Base Titrant calibrate->titrate record Add Titrant in Increments, Record pH at Each Step titrate->record plot Plot pH vs. Titrant Volume record->plot Generate Curve find_ep Determine Equivalence Point (Inflection Point) plot->find_ep find_hep Find Half-Equivalence Point (Volume = 1/2 EP Volume) find_ep->find_hep determine_pka Determine pKa (pKa = pH at Half-Equivalence Point) find_hep->determine_pka end End determine_pka->end

Workflow for pKa Determination via Potentiometric Titration.
Solubility Determination

Aqueous solubility is a key factor influencing the bioavailability of orally administered drugs. The "shake-flask" method is the gold standard for determining equilibrium solubility.

Methodology: Shake-Flask Method

  • Preparation: Prepare the desired solvent (e.g., purified water, phosphate-buffered saline at pH 7.4).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of the solvent in a sealed, airtight container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This may take 24-72 hours. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid using centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or µM.

G start Start add_excess Add Excess Solid Compound to Known Volume of Solvent start->add_excess equilibrate Agitate at Constant Temperature (e.g., 24-72 hours) to Reach Equilibrium add_excess->equilibrate check_eq Periodically Sample to Confirm Equilibrium (Concentration is Stable) equilibrate->check_eq check_eq->equilibrate If Not Stable separate Separate Solid and Liquid Phases (Centrifugation or Filtration) check_eq->separate If Stable quantify Quantify Solute Concentration in the Supernatant via HPLC-UV separate->quantify calculate Calculate Solubility (e.g., in mg/mL or µM) quantify->calculate end End calculate->end

Workflow for Solubility Determination (Shake-Flask Method).
Spectral Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

4.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the two aromatic protons, the amino protons, the methyl protons, and the carboxylic acid proton.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. For this compound, eight distinct carbon signals would be expected.

4.4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A study on the closely related 2-amino-5-bromobenzoic acid identified key vibrational bands.[10] For the target compound, characteristic peaks would be expected for:

  • O-H stretch (Carboxylic Acid): A very broad band, typically around 2500-3300 cm⁻¹.

  • N-H stretch (Amine): Two sharp peaks for the symmetric and asymmetric stretches, typically around 3300-3500 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.[10]

  • C-N stretch & C-Br stretch: Found in the fingerprint region (< 1500 cm⁻¹).

4.4.3 Mass Spectrometry (MS) Mass spectrometry provides the molecular weight of the compound and information about its structure from fragmentation patterns.

  • Molecular Ion Peak (M⁺): A peak corresponding to the exact molecular weight of the compound (nominal mass 229 for ⁷⁹Br and 231 for ⁸¹Br isotopes). The presence of bromine would be confirmed by an M+2 peak of nearly equal intensity to the M⁺ peak, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Fragmentation: Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[11] The loss of the bromine atom would also be a likely fragmentation pathway.

References

In-depth Crystal Structure Analysis of 2-Amino-5-bromo-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure of 2-Amino-5-bromo-4-methylbenzoic acid, a compound of interest in pharmaceutical research and development. A comprehensive search of crystallographic databases and scientific literature was conducted to assemble the structural and experimental data herein. However, as of the latest update, a complete, publicly available single-crystal X-ray diffraction study for this compound has not been found.

This guide will, therefore, outline the standard experimental protocols and data presentation formats that would be utilized for such an analysis. Furthermore, it will present a theoretical molecular structure and a generalized workflow for its crystallographic analysis. This information is intended to serve as a foundational resource for researchers undertaking the experimental determination of this crystal structure or for those interested in the crystallographic analysis of similar small organic molecules.

Introduction

This compound is a substituted anthranilic acid derivative. The spatial arrangement of the amino, bromo, methyl, and carboxylic acid functional groups on the benzene ring dictates its intermolecular interactions and, consequently, its solid-state properties. Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, which is vital for applications in drug design and materials science.

Experimental Protocols

The determination of a crystal structure involves a series of well-defined experimental procedures. The following sections detail the typical methodologies that would be employed for the analysis of this compound.

Synthesis and Crystallization

A generalized synthetic route would first involve the preparation of this compound. Following synthesis and purification, the production of high-quality single crystals is paramount for X-ray diffraction studies. A common method for crystallization is slow evaporation from a suitable solvent or solvent mixture.

Generalized Crystallization Protocol:

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) with gentle heating.

  • Filtration: Filter the warm solution to remove any insoluble impurities.

  • Slow Evaporation: Cover the vessel containing the solution with a perforated film and allow the solvent to evaporate slowly at a constant temperature.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.

X-ray Data Collection

A selected single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves irradiating the crystal with monochromatic X-rays and recording the diffraction pattern.

Typical Data Collection Parameters:

  • Instrument: A diffractometer equipped with a CCD or CMOS detector (e.g., Bruker APEX-II CCD or Rigaku Oxford Diffraction SuperNova).

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations.

  • Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined.

Standard Structure Solution and Refinement Software:

  • Data Integration and Scaling: Programs like SAINT or CrysAlisPro.

  • Structure Solution: SHELXT or SIR2014.

  • Structure Refinement: SHELXL or Olex2.

Data Presentation

Quantitative data from a crystal structure analysis is typically summarized in tabular format for clarity and ease of comparison. Although experimental data for the title compound is not available, the following tables illustrate the standard format for presenting such information.

Table 1: Crystal Data and Structure Refinement Details for this compound (Hypothetical Data)

ParameterValue (Hypothetical)
Empirical formulaC₈H₈BrNO₂
Formula weight230.06
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXXX(X) Å, α = 90°
b = Y.YYYY(Y) Å, β = YY.YY(Y)°
c = Z.ZZZZ(Z) Å, γ = 90°
VolumeVVVV.V(V) ų
Z4
Density (calculated)D.DDD Mg/m³
Absorption coefficientμ.μμμ mm⁻¹
F(000)FFF
Crystal sizeX.XX x Y.YY x Z.ZZ mm³
Theta range for data collectionθ.θθ to θθ.θθθ°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedNNNNN
Independent reflectionsNNNN [R(int) = 0.XXXX]
Completeness to theta99.9 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmissionT.TTT and T.TTT
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsNNNN / N / NNN
Goodness-of-fit on F²G.GGG
Final R indices [I>2σ(I)]R₁ = 0.XXXX, wR₂ = 0.XXXX
R indices (all data)R₁ = 0.XXXX, wR₂ = 0.XXXX
Largest diff. peak and holeP.PPP and -H.HHH e.Å⁻³

Table 2: Selected Bond Lengths (Å) for this compound (Hypothetical Data)

Atom 1Atom 2Length (Å)
Br1C5X.XXX(X)
O1C8X.XXX(X)
O2C8X.XXX(X)
N1C2X.XXX(X)
C1C2X.XXX(X)
C1C6X.XXX(X)
C2C3X.XXX(X)
C3C4X.XXX(X)
C4C5X.XXX(X)
C4C7X.XXX(X)
C5C6X.XXX(X)
C1C8X.XXX(X)

Table 3: Selected Bond Angles (°) for this compound (Hypothetical Data)

Atom 1Atom 2Atom 3Angle (°)
C6C1C2XXX.X(X)
C6C1C8XXX.X(X)
C2C1C8XXX.X(X)
N1C2C1XXX.X(X)
N1C2C3XXX.X(X)
C1C2C3XXX.X(X)
C4C3C2XXX.X(X)
C3C4C5XXX.X(X)
C3C4C7XXX.X(X)
C5C4C7XXX.X(X)
Br1C5C6XXX.X(X)
Br1C5C4XXX.X(X)
C6C5C4XXX.X(X)
C5C6C1XXX.X(X)
O1C8O2XXX.X(X)
O1C8C1XXX.X(X)
O2C8C1XXX.X(X)

Visualization of Methodologies

The following diagrams, created using the DOT language, illustrate the logical workflow of a crystal structure analysis and a hypothetical molecular structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: Experimental workflow for crystal structure analysis.

Caption: 2D representation of this compound.

Conclusion

While a definitive crystal structure for this compound is not currently available in the public domain, this guide provides the necessary framework for its determination and analysis. The outlined experimental protocols and data presentation standards are representative of a rigorous crystallographic study. The successful elucidation of this structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state behavior and facilitating its use in the development of new therapeutic agents and functional materials. Researchers are encouraged to pursue the single-crystal X-ray diffraction analysis of this compound to fill the existing knowledge gap.

spectroscopic data (NMR, IR, MS) for 2-Amino-5-bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-5-bromo-4-methylbenzoic acid

This technical guide provides a comprehensive overview of the expected and details the standard experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈BrNO₂

  • Molecular Weight: 230.06 g/mol [1]

  • Structure: Chemical structure of this compound

    Image Source: PubChem CID 13792251

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13.0Singlet (broad)1HCOOH
~7.7Singlet1HAr-H
~6.5Singlet1HAr-H
~5.5Singlet (broad)2HNH₂
~2.2Singlet3HCH₃

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmCarbon Type
~168C=O
~150C-NH₂
~138C-H
~135C-CH₃
~120C-Br
~115C-H
~110C-COOH
~20CH₃

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The acidic proton of the carboxylic acid and the amine protons are expected to be broad and their chemical shifts are highly dependent on concentration and solvent.[2][3][4]

Infrared (IR) Spectroscopy

Experimental IR data for the specific target molecule is not available. However, the FT-IR spectrum of the closely related compound, 2-amino-5-bromobenzoic acid , has been reported and provides a valuable reference.[5]

Experimental FT-IR Data for 2-Amino-5-bromobenzoic acid [5]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3485StrongAsymmetric NH₂ stretch
3372StrongSymmetric NH₂ stretch
1678Very StrongC=O stretch
1620StrongNH₂ scissoring
1562StrongAromatic C=C stretch
1475MediumAromatic C=C stretch
1301StrongC-N stretch
1247StrongO-H in-plane bend
910MediumO-H out-of-plane bend
821StrongC-H out-of-plane bend
675MediumC-Br stretch

For this compound, additional peaks corresponding to the C-H stretching and bending of the methyl group would be expected around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
231~98[M+2]⁺
229100[M]⁺
214/212Moderate[M - OH]⁺
186/184Moderate[M - COOH]⁺
150Low[M - Br]⁺
106Moderate[M - Br - CO₂]⁺

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Employ a spectral width that encompasses the expected chemical shift range for all carbon atoms.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).[6]

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.[7]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition (Direct Infusion ESI):

    • Introduce the sample solution into the ion source via a syringe pump at a constant flow rate.

    • Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Acquisition (EI):

    • For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS).[8]

    • The sample is vaporized and then ionized by a beam of electrons (typically 70 eV).

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.[9][10]

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet IR Volatile_Solvent Dissolve in Volatile Solvent Sample->Volatile_Solvent MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectrometer KBr_Pellet->FTIR MS Mass Spectrometer (EI or ESI) Volatile_Solvent->MS NMR_Data Chemical Shifts Multiplicities NMR->NMR_Data IR_Data Functional Group Vibrations FTIR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Logical_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information Compound This compound NMR NMR (Connectivity) Compound->NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Formula) Compound->MS NMR_Info C-H Framework Neighboring Atoms NMR->NMR_Info IR_Info COOH, NH₂, Ar, C-Br Functional Groups IR->IR_Info MS_Info Molecular Weight = 230.06 Isotopic Pattern (Br) MS->MS_Info Final_Structure Final Structure Confirmation NMR_Info->Final_Structure IR_Info->Final_Structure MS_Info->Final_Structure

References

solubility profile of 2-Amino-5-bromo-4-methylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2-Amino-5-bromo-4-methylbenzoic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its physicochemical properties and provides a generalized, robust experimental protocol for determining its solubility. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and methodologies required to assess the solubility of this compound in a laboratory setting.

Introduction

This compound is a substituted benzoic acid derivative. Its molecular structure, containing both a carboxylic acid group and an amino group, suggests amphoteric properties and the potential for complex solubility behavior. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification, formulation, and as a potential pharmaceutical intermediate.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC₈H₈BrNO₂[1][2]
Molecular Weight230.06 g/mol [1][2]
AppearanceWhite to light brown powder
Melting Point204-208 °C
pKa (Predicted)4.62 ± 0.10
XLogP32.4[1]

Note: The partition coefficient (XLogP3) suggests a moderate lipophilicity, indicating that the compound will have some solubility in non-polar organic solvents. The presence of the amino and carboxylic acid groups will contribute to its solubility in polar solvents, especially those capable of hydrogen bonding.

Anticipated Solubility Profile in Organic Solvents

While specific quantitative data is unavailable, a qualitative prediction of the solubility of this compound in different classes of organic solvents can be made based on its structure:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit good solubility in these solvents due to the potential for hydrogen bonding with both the amino and carboxylic acid groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in these solvents as they can effectively solvate the polar functional groups of the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the amino and carboxylic acid groups, the solubility in non-polar solvents is expected to be low. However, the methyl and bromo substituents on the benzene ring contribute some non-polar character, which may result in minimal solubility.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed in these solvents of intermediate polarity.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3] The following is a detailed, generalized protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of appropriate purity

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

  • Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation speed should be vigorous enough to keep the solid suspended but not so high as to cause splashing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess 2-Amino-5-bromo- 4-methylbenzoic acid to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a framework for understanding and determining the solubility profile of this compound in organic solvents. While quantitative data is not currently available in the public domain, the provided physicochemical properties and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers to conduct their own solubility assessments. Accurate determination of its solubility is a critical step in the development and application of this compound in various scientific and industrial fields.

References

Potential Biological Activities of 2-Amino-5-bromo-4-methylbenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Amino-5-bromo-4-methylbenzoic acid represent a class of compounds with significant, yet largely unexplored, therapeutic potential. While direct research on this specific scaffold is limited, analysis of structurally related molecules, including other substituted benzoic acids, 2-aminothiazoles, and 2-aminopyridines, provides a strong basis for predicting a range of biological activities. This technical guide synthesizes findings from analogous compounds to forecast the potential for anticancer, antimicrobial, and anti-inflammatory applications of this compound derivatives, offering a roadmap for future research and development.

Introduction: The Therapeutic Promise of Substituted Benzoic Acids

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic placement of various functional groups on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The this compound core, in particular, features a unique combination of substituents: a nucleophilic amino group, a lipophilic methyl group, and an electron-withdrawing bromine atom. This specific arrangement is anticipated to confer a distinct pharmacological profile. The amino group can serve as a handle for forming amides, sulfonamides, and heterocyclic rings, while the bromine atom can participate in halogen bonding and enhance cell membrane permeability.

Predicted Biological Activities

Based on structure-activity relationship (SAR) studies of analogous compounds, derivatives of this compound are predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Potential

The 2-aminobenzoic acid (anthranilic acid) framework is present in several anticancer agents. The introduction of a bromine atom is often associated with enhanced cytotoxic activity. For instance, derivatives of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines have demonstrated potent antiproliferative effects. One such compound, 7a , emerged as a powerful agent against FaDu (human pharynx squamous cell carcinoma) cells with an IC50 value of 1.73 μM[3]. The proposed mechanisms of action for related compounds often involve the inhibition of key enzymes in cancer progression, such as topoisomerases I and II[3].

  • Predicted Mechanism of Action: It is hypothesized that derivatives of this compound could act as inhibitors of crucial signaling pathways implicated in cancer, such as the RAS/Raf/MEK/ERK or PI3K/AKT/mTOR pathways, similar to what has been observed for other novel 2-amino-pyrimidine derivatives of ursolic acid[4]. Molecular docking studies on related compounds have suggested that MEK1 kinase could be a potential target[4].

Antimicrobial Activity

Substituted benzoic acid derivatives have long been recognized for their antimicrobial properties. Studies on para-aminobenzoic acid (PABA) derivatives have shown that the presence of an electron-withdrawing group, such as a bromo substituent, can increase antimicrobial activity against various bacterial and fungal strains[5]. Specifically, a meta-bromo derivative of a PABA-based Schiff base was found to be active against Bacillus subtilis, while a para-bromo derivative was active against Candida albicans and Aspergillus niger[5].

  • Predicted Mechanism of Action: The antimicrobial effect of these compounds could be attributed to their ability to disrupt microbial cell membranes, facilitated by the lipophilic character imparted by the bromo and methyl groups. Furthermore, similar to other 2-aminothiazole derivatives, they might target essential bacterial enzymes like MurB, which is involved in cell wall synthesis[6]. For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51) is a plausible mechanism[6].

Anti-inflammatory Properties

The anti-inflammatory potential of benzoic acid derivatives is well-documented, with salicylic acid (2-hydroxybenzoic acid) being a prime example. The introduction of amino and bromo groups can modulate this activity. For example, the aforementioned 2-(4-bromobenzyl) tethered thienopyrimidine derivative 7a also exhibited selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, indicating a potential for anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs[3]. Another potential anti-inflammatory mechanism for related benzoic acid derivatives is the antagonism of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory cell recruitment[6].

  • Predicted Mechanism of Action: Derivatives of this compound could potentially exert anti-inflammatory effects through the inhibition of key inflammatory mediators like COX-2 or by blocking cell adhesion molecules such as VLA-4.

Quantitative Data from Structurally Related Compounds

To guide future experimental work, the following table summarizes the biological activity of structurally related compounds discussed in the literature.

Compound ClassSpecific Derivative ExampleBiological ActivityTarget Organism/Cell LineQuantitative Data (IC50/pMIC)Reference
2-(4-bromobenzyl) thienopyrimidinesCompound 7a AnticancerFaDu (HTB-43)1.73 μM[3]
p-Amino benzoic acid Schiff basesN'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideAntibacterialB. subtilispMIC = 2.11 µM/ml[5]
p-Amino benzoic acid Schiff basesN'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazideAntifungalC. albicans, A. nigerpMIC = 1.81 µM/ml[5]
Benzoic acid VLA-4 antagonistsCompound 12l VLA-4 AntagonismIn vitro assay0.51 nM[6]
2-amino-4-aryl-pyrimidine derivatives of ursolic acidCompound 7b AnticancerMCF-70.48 ± 0.11 μM[4]
2-amino-4-aryl-pyrimidine derivatives of ursolic acidCompound 7b AnticancerHeLa0.74 ± 0.13 μM[4]

Experimental Protocols for Key Assays

The following are generalized methodologies for key experiments cited for structurally similar compounds, which can be adapted for the evaluation of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., FaDu, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

COX-1/COX-2 Inhibition Assay
  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined for both COX-1 and COX-2 to assess potency and selectivity.

Visualizing Potential Mechanisms and Workflows

Potential Anticancer Signaling Pathway Inhibition

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Raf Raf RAS->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Derivative 2-Amino-5-bromo-4- methylbenzoic acid Derivative Derivative->MEK Inhibition Derivative->AKT Inhibition experimental_workflow start Synthesis of 2-Amino-5-bromo-4-methylbenzoic acid Derivatives screen Primary Biological Screening (e.g., Anticancer, Antimicrobial) start->screen hit Identification of 'Hit' Compounds screen->hit dose_response Dose-Response Studies (IC50 / MIC Determination) hit->dose_response moa Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) dose_response->moa lead_opt Lead Optimization (SAR Studies) moa->lead_opt

References

An In-Depth Technical Guide to 2-Amino-5-bromo-4-methylbenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-methylbenzoic acid, a key building block in modern organic and medicinal chemistry. We will delve into its chemical and physical properties, detailed synthesis protocols, and its application in the construction of complex molecular architectures, particularly those with therapeutic potential. This document aims to be a valuable resource for professionals engaged in pharmaceutical research and development and other areas of chemical synthesis.

Core Molecular Data

This compound is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis.[1][2] Its structure incorporates three key functional groups—an amino group, a bromine atom, and a carboxylic acid—making it amenable to a wide range of chemical transformations.[2]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueReference
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
CAS Number 106976-24-3[1]
Appearance Solid[3]
Melting Point 206 °C[4]
XLogP3 2.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Canonical SMILES CC1=CC(=C(C=C1Br)C(=O)O)N[1]
InChI Key PJGDLDZLEKENNP-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research and development. A common and effective method involves the regioselective bromination of 2-amino-4-methylbenzoic acid.

Experimental Protocol: Bromination of 2-amino-4-methylbenzoic acid

This protocol is adapted from established procedures for the bromination of substituted benzoic acids.[5][6]

Objective: To synthesize this compound via electrophilic bromination of 2-amino-4-methylbenzoic acid.

Materials:

  • 2-amino-4-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Chlorobenzene

  • Dibenzoyl peroxide

  • Petroleum ether (40-60 °C)

  • Water

  • Methanol

  • Potassium hydroxide

  • Hydrochloric acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirrer and oil bath

  • Solid addition funnel

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-4-methylbenzoic acid (20 mmol) and N-bromosuccinimide (20 mmol).

  • Initiation: Through a solid addition funnel, add dibenzoyl peroxide (0.83 mmol), followed by chlorobenzene (25 mL) to wash down any solids adhering to the flask's sides.

  • Reaction: Reflux the mixture for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath for 10 minutes.

    • Filter the resulting precipitate under vacuum and wash it three times with 10 mL of petroleum ether (40–60 °C).

    • Transfer the solid to a beaker and add 50 mL of water. Stir vigorously to dissolve any remaining succinimide.

    • Filter the solid again under vacuum and wash it twice with 10 mL of water and twice with 10 mL of petroleum ether.

    • Allow the product to dry thoroughly in the funnel.

Logical Workflow for Synthesis:

A generalized workflow for the synthesis of this compound.

Applications in Organic Synthesis: A Versatile Building Block

The trifunctional nature of this compound makes it a highly valuable scaffold for the synthesis of a diverse array of more complex molecules. The bromine atom is particularly useful as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, often used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents.[7][8] While specific data for the target molecule is not widely published, a robust protocol can be adapted from highly analogous substrates like 2-Amino-5-bromo-4-methylpyridine.[7]

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar brominated aromatic compounds.[7][8]

Objective: To synthesize 2-amino-4-methyl-5-arylbenzoic acids via Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 2-amino-4-methyl-5-arylbenzoic acid product.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-Br(L2) Pd0->PdII Ar-Br OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar'(L2) PdII->PdII_Ar Transmetal Transmetalation ArBOH2 Ar'-B(OH)2 Base Base ArBOH2->Base Base->PdII_Ar [Ar'-B(OH)3]- PdII_Ar->Pd0 Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of arylamines, which are common motifs in pharmaceuticals.[9]

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of similar bromo-amino aromatic compounds.

Objective: To synthesize N-aryl or N-alkyl derivatives of 2-amino-4-methylbenzoic acid.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (e.g., dppf, Xantphos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Dry, sealable reaction tube or Schlenk flask

  • Magnetic stir bar and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, the amine, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas. Repeat this process three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of substituted aminobenzoic acids are of significant interest in drug discovery, particularly as inhibitors of protein kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer and inflammatory disorders.[10][11] Building blocks like this compound are valuable starting points for the synthesis of potent and selective kinase inhibitors.

Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses.[12] The synthesis of p38 MAPK inhibitors often involves the use of heterocyclic building blocks that can be accessed from precursors like this compound.[12]

p38 MAPK Signaling Pathway and Inhibition:

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MKK MKK3/6 Stress->MKK activates p38 p38 MAPK MKK->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 activates Inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) MK2->Inflammation leads to Inhibitor Derivative of This compound Inhibitor->p38 inhibits

Simplified p38 MAPK signaling pathway and the point of inhibition.
Targeting the PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[13] The development of PLK4 inhibitors is a promising strategy in cancer therapy. The synthesis of some PLK4 inhibitors has utilized scaffolds that can be derived from versatile building blocks.[13]

PLK4 and Centriole Duplication:

PLK4_Pathway PLK4 PLK4 Kinase Centriole Centriole Duplication PLK4->Centriole regulates Tumor Tumorigenesis PLK4->Tumor overexpression leads to CellCycle Proper Cell Cycle Progression Centriole->CellCycle Inhibitor PLK4 Inhibitor Inhibitor->PLK4 inhibits

The role of PLK4 in cell cycle regulation and its inhibition.
Quantitative Data on Biological Activity

Kinase TargetBuilding Block ScaffoldRepresentative IC₅₀ (nM)Reference
p38α MAPK2-Amino-5-bromo-4-t-butylthiazole derivative31[10]
PLK4Indazole-based scaffold65[9]
B-RafSubstituted benzamide(Potent inhibition suggested)[14]
Tyrosine KinasesPyrimidinylaminobenzamide(Potent inhibition reported)[15]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, enabling the efficient construction of complex molecular architectures. The amenability of its bromine atom to participate in powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions provides a straightforward entry into diverse chemical space. The demonstrated utility of structurally similar scaffolds in the development of potent kinase inhibitors highlights the significant potential of this compound as a key starting material for the discovery of novel therapeutics targeting a range of diseases. This guide provides a solid foundation of its properties, synthesis, and applications to aid researchers in leveraging this important chemical entity in their scientific endeavors.

References

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-4-methylbenzoic acid, a substituted anthranilic acid derivative, serves as a versatile building block in organic and medicinal chemistry. Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid moiety on a methyl-substituted benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. This guide provides a comprehensive overview of its discovery and history, physicochemical properties, synthesis, and potential applications, with a focus on its role in drug development.

Discovery and History

While a definitive seminal publication marking the first synthesis of this compound (CAS No: 106976-24-3) is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of halogenated and substituted anthranilic acid derivatives in the 20th century. The core anthranilic acid scaffold has been a cornerstone in the synthesis of dyes and pharmaceuticals. The introduction of bromine and methyl groups onto this scaffold would have been a logical step in the exploration of structure-activity relationships (SAR) for various therapeutic targets.

The synthesis of related brominated aminobenzoic acids has been documented in various contexts, often as intermediates for more complex molecules. It is probable that this compound was first synthesized and characterized as part of a larger synthetic effort within an academic or industrial research setting focused on creating libraries of substituted aromatic compounds for screening purposes. Its utility as a precursor for compounds with potential biological activity would have driven its initial, likely unpublished, synthesis. Today, it is commercially available and primarily utilized as a key intermediate in the development of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in chemical reactions.

PropertyValue
CAS Number 106976-24-3
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
IUPAC Name This compound
Appearance Solid
SMILES CC1=CC(=C(C=C1Br)C(=O)O)N
InChI Key PJGDLDZLEKENNP-UHFFFAOYSA-N

Data sourced from PubChem.[2]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the bromination of 2-Amino-4-methylbenzoic acid. This electrophilic aromatic substitution reaction is a standard method for introducing bromine atoms onto an activated benzene ring.

General Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established procedures for the bromination of substituted anilines.

Materials:

  • 2-Amino-4-methylbenzoic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic acid or Chloroform

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolution: Dissolve 2-Amino-4-methylbenzoic acid in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) or bromine in the same solvent dropwise to the stirred reaction mixture. The reaction is typically exothermic and should be maintained at a low temperature to ensure selective bromination.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any excess bromine by adding a 10% aqueous solution of sodium sulfite.

  • Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the positions of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C-Br stretch.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Applications in Drug Discovery and Development

Substituted anthranilic acids are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4][5][6] this compound serves as a versatile scaffold for the synthesis of novel therapeutic agents, particularly in oncology and inflammation.

Role as a Synthetic Intermediate

The three distinct functional groups on the this compound scaffold allow for a variety of chemical modifications:

  • The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

  • The carboxylic acid can be converted to esters, amides, or other derivatives.

  • The bromine atom is a key functional group for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or vinyl groups.[1]

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors are based on scaffolds that can form key hydrogen bond interactions with the hinge region of the kinase active site. Anthranilic acid derivatives are well-suited for this purpose. The amino and carboxylic acid groups can act as hydrogen bond donors and acceptors. The bromo and methyl substituents can be used to fine-tune the steric and electronic properties of the molecule to achieve selectivity and potency for a specific kinase target.

Derivatives of anthranilic acid have been shown to inhibit various kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptor, and mitogen-activated protein kinase (MAPK) pathway kinases.[4][5][6][7]

Visualization of a Potential Signaling Pathway

As derivatives of this compound are explored as kinase inhibitors, a relevant signaling pathway to consider is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression for Inhibitor 2-Amino-5-bromo-4-methylbenzoic acid derivative (Potential Kinase Inhibitor) Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a derivative.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_characterization Characterization Start Start: 2-Amino-4-methylbenzoic acid Reaction Bromination (e.g., with NBS in Acetic Acid) Start->Reaction Workup Aqueous Workup (Quenching, Neutralization, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Workflow for synthesis and characterization.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery. Its well-defined structure and versatile reactivity allow for the creation of diverse molecular libraries for screening against various therapeutic targets, particularly protein kinases. While its specific discovery history is not well-documented, its continued use in research underscores its importance in the ongoing development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers in the field.

References

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylbenzoic Acid (CAS 106976-24-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and may not be exhaustive. It is essential to consult original research and safety data sheets (SDS) before handling this chemical.

Chemical and Physical Properties

2-Amino-5-bromo-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure, featuring an amino group, a bromine atom, and a methyl group on the benzene ring, makes it a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 106976-24-3-
IUPAC Name This compound[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]

Hazard Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Precautionary Statements:

Appropriate precautionary measures should be taken when handling this compound. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and safety information. General precautionary statements associated with these hazard classifications include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

A comprehensive review of publicly available literature did not yield specific quantitative toxicological data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound. The hazard statements are derived from computational predictions or data from similar compounds.

For a structurally related compound, 4-methylbenzoic acid , a 28-day repeated dose toxicity study in rats established a NOEL of 300 mg/kg for male and female rats.[2] In a reproductive/developmental toxicity screening test, the same study identified a NOEL of 100 mg/kg, with higher doses showing effects on fertility and pre-implantation loss.[2] It is crucial to note that this data is for a different, though structurally related, compound and should not be directly extrapolated to this compound.

Genotoxicity data for the specific CAS number 106976-24-3 is not available in the public domain. Studies on other complex bromo-amino compounds have shown evidence of genotoxicity in various assays, highlighting the need for careful assessment of any new compound in this class.[3][4]

Experimental Protocols

Detailed experimental protocols for toxicological or biological activity studies specifically for this compound are not available in the reviewed literature. However, general methodologies for assessing the hazards identified can be described.

Acute Oral Toxicity (General Protocol based on OECD Guideline 425)

An acute oral toxicity study would typically be conducted in a rodent model, such as rats, following a standardized guideline like the OECD Test Guideline 425 (Up-and-Down Procedure).

  • Animal Selection: Healthy, young adult rats of a single strain are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days before the study.[5]

  • Dosing: The test substance is administered orally by gavage. The dosing is sequential, with the dose for each subsequent animal being adjusted up or down based on the outcome for the previous animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for a period of 14 days.[5]

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

In Vitro Genotoxicity: Ames Test (General Protocol based on OECD Guideline 471)

The bacterial reverse mutation test (Ames test) is a common initial screen for genotoxicity.

  • Tester Strains: A set of specific strains of Salmonella typhimurium and Escherichia coli with known mutations are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 mix from rat liver) to detect metabolites that may be genotoxic.

  • Exposure: The tester strains are exposed to a range of concentrations of the test substance.

  • Incubation: The bacteria are incubated on a minimal medium that does not support the growth of the mutant strains.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Signaling Pathways and Mechanisms of Action

There is currently no publicly available information detailing the specific biological targets, mechanisms of action, or signaling pathways associated with this compound. As an amino acid derivative, it could potentially interact with pathways related to amino acid sensing or metabolism, such as the mTOR signaling pathway, but this is purely speculative.[6][7][8] Further research is required to elucidate any biological activity.

Due to the lack of available data, no diagrams for signaling pathways, experimental workflows, or logical relationships can be generated at this time.

Synthesis

This compound is typically synthesized through the bromination of 2-amino-4-methylbenzoic acid.

General Experimental Workflow for Synthesis

G cluster_start Starting Material cluster_reaction Bromination Reaction cluster_workup Work-up and Purification cluster_product Final Product 2-Amino-4-methylbenzoic_acid 2-Amino-4-methylbenzoic acid Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) 2-Amino-4-methylbenzoic_acid->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching After reaction completion Solvent Solvent (e.g., Acetic Acid or DMF) Solvent->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., Br2 or NBS) Brominating_Agent->Reaction_Vessel Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance. This reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prominent in many pharmaceutical agents.[1][2]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Amino-5-bromo-4-methylbenzoic acid with various arylboronic acids. The substrate possesses both an electron-donating amino group and an electron-withdrawing, potentially coordinating carboxylic acid group. These features can influence the catalytic cycle, making the careful selection of catalyst, base, and solvent crucial for achieving high yields and minimizing side reactions.[3][4] This document offers a comprehensive guide, including a general experimental protocol, a summary of reaction conditions for analogous substrates, and troubleshooting advice.

Reaction Principle

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5][6]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

Quantitative Data Summary

Direct comparative studies on this compound are limited. The following table summarizes reaction conditions and yields for structurally similar substrates, providing a strong starting point for reaction optimization.

EntryAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Amino-3-bromobenzoic acid analogPhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane10012~85[3]
24-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃H₂ORT1.597[4]
33-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃H₂ORT1.596[4]
42-Amino-5-bromo-4-methylpyridine analogPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-1885[1][8]
52-Amino-5-bromo-4-methylpyridine analog4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-1888[8]
62-Amino-5-bromo-4-methylpyridine analog4-Chlorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-1878[8]

Experimental Protocols

This section details a general and robust protocol for the Suzuki-Miyaura coupling of this compound.

Materials and Reagents
  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)[9]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3][9]

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 eq)[9]

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)[3][9]

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Reaction Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0-2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[1][8]

  • Establish Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.[1][8] Oxygen can oxidize the Pd(0) catalyst to an inactive state.[4]

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent and degassed water via syringe. A common solvent system is a 4:1 to 10:1 ratio of 1,4-dioxane and water.[1][8]

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 85-110 °C).[1][8]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the catalyst and inorganic salts.[1]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Troubleshooting and Optimization

  • Low Yield/No Reaction:

    • Inactive Catalyst: Ensure the palladium catalyst is fresh, as Pd(0) species can be sensitive to air.[4] Consider using a more stable pre-catalyst.

    • Insufficient Degassing: Oxygen can deactivate the catalyst. Improve the degassing procedure (e.g., more evacuate/backfill cycles or freeze-pump-thaw).[4]

    • Base Selection: The carboxylic acid group requires basic conditions to be deprotonated. However, this can cause solubility issues.[4] A stronger base like K₃PO₄ or Cs₂CO₃ is often effective. Screening different bases may be necessary.[3][4]

    • Solvent System: The solubility of the carboxylate salt of the starting material can be low in purely organic solvents. The addition of water is often crucial to facilitate the reaction.[4]

  • Side Reactions:

    • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen. Improve the degassing procedure.[4]

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. Using a milder base, a lower reaction temperature, or a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[4]

    • Dehalogenation: This side reaction can be caused by impurities. Ensure high purity of all reagents and solvents. A change in ligand or catalyst might be necessary.[4]

Visualized Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification setup 1. Reaction Setup (Add Solids to Flask) inert 2. Inert Atmosphere (Evacuate & Backfill x3) setup->inert Seal Flask solvents 3. Solvent Addition (Anhydrous Solvent + Degassed H2O) inert->solvents Syringe heat 4. Heating & Stirring (85-110 °C, 12-24h) solvents->heat monitor 5. Monitoring (TLC / LC-MS) heat->monitor Periodically workup 6. Work-up (Cool, Dilute, Filter) monitor->workup Upon Completion extraction 7. Extraction (Wash with H2O & Brine) workup->extraction purify 8. Purification (Column Chromatography) extraction->purify After Drying & Concentration product Final Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Synthesis of Quinazolinones from 2-Amino-5-bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential.[1][2] The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][3][4] The strategic incorporation of substituents on the quinazolinone ring allows for the fine-tuning of its biological activity. This document provides detailed protocols for the synthesis of quinazolinone derivatives starting from 2-Amino-5-bromo-4-methylbenzoic acid, a versatile building block for accessing novel 6-bromo-7-methyl-substituted quinazolinones. These substitution patterns are of interest in drug discovery for their potential to enhance potency and modulate pharmacokinetic properties.

The following application notes describe two common and effective methods for the synthesis of the quinazolinone core from the specified substituted anthranilic acid: the direct one-pot Niementowski reaction and a two-step approach via a benzoxazinone intermediate. A microwave-assisted variation is also presented to accelerate the synthesis.

Method 1: Niementowski Reaction for the Synthesis of 6-Bromo-7-methylquinazolin-4(3H)-one

The Niementowski reaction is a classical and straightforward method for synthesizing 4(3H)-quinazolinones by heating an anthranilic acid with an amide.[5] This protocol adapts the method for this compound using formamide as both a reagent and a solvent.

Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol, 2.30 g) and formamide (50 mmol, 2.0 mL).

  • Heat the reaction mixture to 150-160°C for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then dry it to afford the crude 6-Bromo-7-methylquinazolin-4(3H)-one.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation
Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound230.06102.30 g
Formamide45.04502.0 mL
Expected Product 6-Bromo-7-methylquinazolin-4(3H)-one Anticipated Yield: ~60-70%

Synthetic Workflow

G start Start: this compound + Formamide heat Heat at 150-160°C for 4-6 hours start->heat monitor Monitor by TLC heat->monitor workup Cool and pour into ice-water monitor->workup Reaction Complete filtration Vacuum Filtration workup->filtration purification Recrystallization/Column Chromatography filtration->purification product Product: 6-Bromo-7-methylquinazolin-4(3H)-one purification->product

Caption: Workflow for Niementowski Synthesis of 6-Bromo-7-methylquinazolin-4(3H)-one.

Method 2: Two-Step Synthesis via a Benzoxazinone Intermediate

This method involves two distinct steps: the formation of a 2,3-dihydro-1,3-benzoxazin-4-one intermediate, followed by its reaction with an amine source to yield the final quinazolinone. This approach is highly versatile as it allows for the introduction of various substituents at the 2-position of the quinazolinone ring by using different acyl chlorides in the first step, and at the 3-position by using different amines in the second step.[6][7]

Experimental Protocol

Step 1: Synthesis of 6-Bromo-2,7-dimethyl-4H-3,1-benzoxazin-4-one

  • Suspend this compound (10 mmol, 2.30 g) in acetic anhydride (20 mL).

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess acetic anhydride under reduced pressure.

  • The resulting solid is the crude benzoxazinone intermediate, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like toluene.

Step 2: Synthesis of 6-Bromo-2,7-dimethyl-4(3H)-quinazolinone

  • To the crude 6-Bromo-2,7-dimethyl-4H-3,1-benzoxazin-4-one, add a solution of ammonium acetate (20 mmol, 1.54 g) in glacial acetic acid (15 mL).

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain 6-Bromo-2,7-dimethyl-4(3H)-quinazolinone.

Data Presentation
Reagent/Solvent (Step 1)Molecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound230.06102.30 g
Acetic Anhydride102.09-20 mL
Expected Intermediate 6-Bromo-2,7-dimethyl-4H-3,1-benzoxazin-4-one Anticipated Yield: >90%
Reagent/Solvent (Step 2)Molecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Benzoxazinone Intermediate254.08~10~2.54 g
Ammonium Acetate77.08201.54 g
Glacial Acetic Acid60.05-15 mL
Expected Product 6-Bromo-2,7-dimethyl-4(3H)-quinazolinone Anticipated Yield: ~75-85%

Reaction Pathway

G start This compound intermediate 6-Bromo-2,7-dimethyl-4H-3,1-benzoxazin-4-one start->intermediate Acetic Anhydride, Reflux product 6-Bromo-2,7-dimethyl-4(3H)-quinazolinone intermediate->product Ammonium Acetate, Acetic Acid, Reflux

Caption: Two-step synthesis of a disubstituted quinazolinone.

Method 3: Microwave-Assisted Synthesis of N-Substituted Quinazolinones

Microwave-assisted organic synthesis is a powerful technique to accelerate reaction rates and improve yields.[5][8] This protocol outlines a general procedure for the synthesis of N-substituted quinazolinones from the benzoxazinone intermediate and a primary amine under microwave irradiation.

Experimental Protocol
  • In a microwave vial, place 6-Bromo-2,7-dimethyl-4H-3,1-benzoxazin-4-one (1 mmol, 0.25 g).

  • Add a suitable solvent such as DMF or ethanol (3 mL).

  • Add the desired primary amine (1.2 mmol).

  • Seal the vial and subject it to microwave irradiation at 120-150°C for 15-30 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or reverse-phase HPLC to yield the desired N-substituted 6-bromo-2,7-dimethyl-4(3H)-quinazolinone.

Data Presentation
Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Benzoxazinone Intermediate254.0810.25 g
Primary Amine (R-NH2)Varies1.2Varies
DMF or Ethanol--3 mL
Expected Product N-Substituted Quinazolinone Anticipated Yield: >80%

Signaling Pathways and Drug Development

Quinazolinone derivatives are known to interact with various biological targets, making them attractive for drug development. A key mechanism of action for many anticancer quinazolinones is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[9] Inhibition of the EGFR signaling pathway can block downstream processes like cell proliferation, survival, and metastasis, which are often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Conclusion

The synthetic protocols detailed in these application notes provide robust and versatile methods for the preparation of 6-bromo-7-methyl-substituted quinazolinones from this compound. These methodologies are suitable for generating a library of novel compounds for screening in drug discovery programs. The choice of method will depend on the desired substitution pattern and the available laboratory equipment. The Niementowski reaction offers a direct route to the core structure, while the two-step benzoxazinone method provides greater flexibility for derivatization. Microwave-assisted synthesis can significantly enhance reaction efficiency, making it a valuable tool for rapid lead optimization. Given the established importance of the quinazolinone scaffold in medicinal chemistry, the compounds synthesized via these protocols represent promising candidates for further biological evaluation.

References

Application Notes: The Utility of 2-Amino-5-bromo-4-methylbenzoic Acid as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-bromo-4-methylbenzoic acid is a substituted anthranilic acid derivative that presents a unique combination of functional groups, making it a valuable and versatile starting scaffold for medicinal chemistry and drug discovery programs.[1] Its molecular architecture, featuring an amino group, a carboxylic acid, and a bromine atom on a methylated benzene ring, offers multiple points for chemical modification.[1] These functional groups allow for the strategic introduction of diverse pharmacophores and the modulation of physicochemical properties, rendering it a highly useful intermediate in the synthesis of novel therapeutic agents.[2] The presence of the bromine atom is particularly advantageous, enabling palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to build molecular complexity.[1] This document provides an overview of its potential applications and detailed protocols for its utilization in the development of kinase inhibitors and other biologically active molecules.

Key Structural Features and Synthetic Versatility

The utility of the this compound scaffold stems from its three key functional groups, each providing a handle for distinct chemical transformations:

  • Amino Group (-NH2): Can be acylated, alkylated, or used as a nucleophile in cyclization reactions to form heterocyclic systems common in many drug classes, such as quinazolinones.

  • Carboxylic Acid (-COOH): Readily participates in amide bond formation, allowing for the introduction of a wide array of substituents to explore the chemical space and build structure-activity relationships (SAR).

  • Bromo Group (-Br): Serves as a key functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various aryl, heteroaryl, or vinyl groups to modulate potency, selectivity, and pharmacokinetic properties.[1]

G cluster_amino Amino Group Reactions cluster_bromo Bromo Group Reactions cluster_carboxyl Carboxylic Acid Reactions scaffold This compound acylation Acylation scaffold->acylation -NH2 cyclization Heterocycle Formation (e.g., Quinazolinones) scaffold->cyclization -NH2 alkylation Alkylation scaffold->alkylation -NH2 suzuki Suzuki Coupling (Aryl/Vinyl Groups) scaffold->suzuki -Br heck Heck Coupling scaffold->heck -Br sonogashira Sonogashira Coupling scaffold->sonogashira -Br amide Amide Bond Formation scaffold->amide -COOH ester Esterification scaffold->ester -COOH

Caption: Synthetic utility of the this compound scaffold.

Application Note 1: Development of Kinase Inhibitors

The substituted aminobenzoic acid core is a well-established scaffold for the development of kinase inhibitors, which often target the ATP-binding site.[2] Dysregulation of protein kinase signaling pathways, such as the MAPK/ERK cascade, is a hallmark of numerous diseases, particularly cancer.[2] Derivatives of scaffolds structurally related to this compound have been successfully developed as potent inhibitors for various kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[3]

The scaffold can be utilized to synthesize pyridinylimidazole-based inhibitors, a prominent class of p38 MAP kinase inhibitors.[3] The general strategy involves using the bromine atom for a Suzuki coupling to attach a substituted imidazole ring, while the amino and carboxyl groups can be modified to optimize interactions with the kinase hinge region and improve pharmacokinetic properties.

G stimulus Pro-inflammatory Stimuli (e.g., LPS, UV) mapkkk MAPKKK (e.g., TAK1) stimulus->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-1β) downstream->cytokines inhibitor p38 Inhibitor (Derived from Scaffold) inhibitor->p38

Caption: Simplified p38 MAP kinase signaling pathway and the point of intervention.

Application Note 2: GPCR Modulator Development

While direct examples are limited for this specific molecule, the related 2-amino-5-bromobenzoyl chloride scaffold is a crucial starting material for synthesizing 1,4-benzodiazepines, which are potent positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[4] This highlights the potential of the aminobenzoic acid core in developing modulators for G protein-coupled receptors (GPCRs) and ligand-gated ion channels.[4] The structural features of this compound allow for the construction of complex heterocyclic systems that can target the allosteric sites of GPCRs, offering a promising strategy for achieving greater selectivity and novel pharmacological profiles.[5][6]

Experimental Protocols

Protocol 1: General Synthesis of a Kinase Inhibitor Library via Suzuki Coupling

This protocol describes a representative synthetic approach to generate a library of potential kinase inhibitors from this compound using a Suzuki coupling reaction.

Materials:

  • This compound

  • A diverse panel of aryl/heteroaryl boronic acids (1.2 eq)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 eq)

  • Base, e.g., Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent system: 1,4-dioxane and water (e.g., 4:1 ratio)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the selected boronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).[3]

  • Add the 1,4-dioxane/water solvent mixture.[3]

  • Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[3]

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.[3]

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target coupled product.

G start 1. Combine Reactants - Scaffold (1.0 eq) - Boronic Acid (1.2 eq) - K2CO3 (2.0 eq) - Pd(PPh3)4 (0.05 eq) - Dioxane/Water react 2. Heat and Stir - 90-100 °C - 12-18 hours - Inert Atmosphere start->react monitor 3. Monitor Progress (TLC or LC-MS) react->monitor workup 4. Workup - Cool to RT - Dilute with EtOAc - Wash (Water, Brine) - Dry (Na2SO4) monitor->workup purify 5. Purify - Concentrate - Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of a kinase inhibitor library.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol, adapted from established luminescent kinase assays, can be used to determine the in vitro potency of synthesized compounds against p38α kinase.[3]

Materials:

  • 384-well plates

  • Test compounds synthesized from the scaffold, dissolved in DMSO

  • p38α kinase solution

  • Substrate/ATP mixture (e.g., ATF2 substrate and ATP)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.[3]

  • Plate Setup: In a 384-well plate, add 1 µL of the test compound dilution. Use 5% DMSO for positive (uninhibited) and negative (no enzyme) control wells.[3]

  • Enzyme Addition: Add 2 µL of p38α kinase solution to each well (except negative controls).[3]

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction. Incubate the plate at room temperature for 60 minutes.[3]

  • Reaction Quenching: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which drives a luciferase reaction. Incubate at room temperature for 30 minutes.[3]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

Specific quantitative biological data for derivatives of this compound are not widely available in the public domain. However, data from structurally related benzoic acid derivatives demonstrate the potential for this scaffold class to yield highly potent molecules.

Scaffold ClassTargetRepresentative ActivityCompound Example (if available)Reference
Substituted Benzoic AcidIntegrin VLA-4IC₅₀ = 0.51 nMCompound 12l[7]
p-Aminobenzoic Acid Schiff BaseBacillus subtilispMICbs = 2.11 µM/mlN'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide[8]
Chloro-methoxybenzoic acidCathepsins B and LStrongest activator among tested compounds3-chloro-4-methoxybenzoic acid[9]

References

Application Notes and Protocols for the N-alkylation of 2-Amino-5-bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-bromo-4-methylbenzoic acid is a substituted anthranilic acid derivative. N-alkylation of this scaffold is a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document provides detailed protocols for the N-alkylation of this compound, focusing on two primary methods: reductive amination and direct alkylation. Reductive amination is presented as the preferred method due to its high selectivity and milder reaction conditions, which help to avoid common side reactions such as overalkylation.[1][2] Direct alkylation with alkyl halides is offered as a classical alternative.

Data Presentation

The following table summarizes the key quantitative parameters for the described N-alkylation protocols. Researchers should populate this table with their experimental data for comparative analysis.

EntryAlkylation MethodAlkylating Agent (eq.)Reducing Agent (eq.)Base (eq.)SolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Reductive AminationAldehyde/Ketone (1.1-1.5)NaBH(OAc)₃ (1.5-2.0)-DCE4-24Room Temp.User DataUser Data
2Direct AlkylationAlkyl Halide (1.0-1.2)-K₂CO₃ (2.0-3.0)DMF4-2450-80User DataUser Data

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[3] This method is highly selective for the formation of the mono-alkylated product.[1]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to make a 0.1-0.2 M solution.

  • Add the desired aldehyde or ketone (1.1-1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides

This protocol details the direct N-alkylation using an alkyl halide and a non-nucleophilic base. While a straightforward SN2 reaction, this method may result in a mixture of mono- and di-alkylated products, necessitating careful control of the reaction conditions.[3]

Materials:

  • This compound

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0-3.0 eq).

  • Add anhydrous dimethylformamide (DMF) to create a suspension.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine to remove the DMF.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel to isolate the desired N-alkylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.

Reductive_Amination_Workflow start_material 2-Amino-5-bromo- 4-methylbenzoic acid imine_formation Imine Formation start_material->imine_formation reagents Aldehyde/Ketone, DCE reagents->imine_formation reduction Reduction imine_formation->reduction reducing_agent NaBH(OAc)₃ reducing_agent->reduction workup Aqueous Work-up (NaHCO₃) reduction->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product N-alkylated Product purification->product

Caption: Workflow for N-alkylation via Reductive Amination.

Direct_Alkylation_Workflow start_material 2-Amino-5-bromo- 4-methylbenzoic acid reaction_setup Reaction Setup start_material->reaction_setup reagents Base (K₂CO₃), DMF reagents->reaction_setup alkylation N-Alkylation (50-80 °C) reaction_setup->alkylation alkylating_agent Alkyl Halide alkylating_agent->alkylation workup Aqueous Work-up (Water/Brine) alkylation->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product N-alkylated Product purification->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 2-Amino-5-bromo-4-methylbenzoic acid. This versatile building block is a valuable starting material for the synthesis of a diverse array of complex organic molecules, which are of significant interest in medicinal chemistry and drug development. The methodologies detailed herein facilitate the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of novel compounds with potential therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds under relatively mild conditions. For a substrate such as this compound, these reactions offer numerous possibilities for derivatization at the 5-position. The presence of the amino and carboxylic acid groups can influence the reactivity and may require careful optimization of reaction conditions. This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Diagram of a General Palladium-Catalyzed Cross-Coupling Cycle

G pd0 Pd(0)Ln pd2 R-Pd(II)L2-X pd2_nu R-Pd(II)L2-Nu pd2->pd2_nu Transmetalation pd2_nu->pd0 Reductive Elimination prod R-Nu (Product) sub R-X (Aryl/Vinyl Halide) sub->pd0 Oxidative Addition nu Nu-M (Coupling Partner)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.[1][2]

Data Presentation: Suzuki-Miyaura Coupling of Related Bromoanilines

While specific data for this compound is limited, the following table summarizes results for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, which serve as excellent model systems.[3][4]

EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O9012Low
2Benzylboronic acid pinacol esterCataCXium A palladacycle (10)Cs₂CO₃2-MeTHF801691
34-Tolylboronic acidCataCXium A palladacycle (10)Cs₂CO₃2-MeTHF801697
44-Methoxyphenylboronic acidCataCXium A palladacycle (10)Cs₂CO₃2-MeTHF801692
5Furan-2-boronic acidCataCXium A palladacycle (10)Cs₂CO₃2-MeTHF801685
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of bromo-aminobenzoic acids.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1) or 2-MeTHF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and adjust the pH to ~2-3 with 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of Suzuki-Miyaura Coupling Workflow

G start Combine Reactants: - this compound - Arylboronic acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert catalyst Add Palladium Catalyst and Solvent inert->catalyst react Heat and Stir (80-100 °C) catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Work-up: - Cool, Acidify - Extract with Organic Solvent monitor->workup purify Purify (Column Chromatography) workup->purify product Final Product: 2-Amino-5-aryl-4-methylbenzoic acid purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an organohalide.[6][7]

Data Presentation: Buchwald-Hartwig Amination of Related Aryl Bromides

The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl bromides with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (8)KOt-BuToluene11018>95
2MorpholinePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-BuToluene8018~98
3Benzophenone iminePd(OAc)₂ (5)XPhos (10)KOt-BuToluene10018High
4Carbazole[Pd(allyl)Cl]₂ (2)XPhos (8)NaOt-BuToluene1101892[5]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of a bromo-aminobenzoic acid derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1.5 - 10 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.5 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Sealed tube or pressure vessel

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry sealed tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9]

Data Presentation: Heck Reaction of Related Aryl Bromides

The following table presents typical conditions for the Heck reaction of aryl bromides with alkenes.

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)Et₃NDMF130499[10][11]
2n-Butyl acrylatePd(OAc)₂ (1)NaOAcNMP1402>95
3StyrenePd(OAc)₂ (0.5)K₂CO₃DMA130-1404056-94[9]
Experimental Protocol: Heck Reaction

This protocol is a general guideline for the Heck reaction of a bromo-aminobenzoic acid.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., Et₃N, K₂CO₃, or NaOAc, 2.0-3.0 equiv)

  • Solvent (e.g., DMF, NMP, or Toluene)

  • Optional: Phosphine ligand or phase-transfer catalyst (e.g., TBAB)

  • Sealed tube or microwave vial

Procedure:

  • To a sealed tube, add this compound, the palladium catalyst, and the base.

  • If applicable, add the ligand or phase-transfer catalyst.

  • Add the solvent and the alkene.

  • Seal the tube and heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[12][13]

Data Presentation: Sonogashira Coupling of Related Aryl Bromides

The following table summarizes representative conditions for the Sonogashira coupling of aryl bromides with terminal alkynes.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-693[3]
2Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT12-24~85[3]
31-HeptynePd(PPh₃)₄ (4)CuI (5)PiperidineDMF808-16High[5]
Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of a bromo-aminobenzoic acid.[5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Base (e.g., Et₃N or piperidine, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, base, and terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 60-100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • Wash the organic layer with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship of Reaction Components

G substrate Substrate (this compound) outcome Reaction Outcome (Yield, Selectivity, Rate) substrate->outcome Reactivity catalyst Catalyst System (Pd Precursor + Ligand) catalyst->outcome Activity & Stability base Base base->outcome Activation & Side Reactions solvent Solvent solvent->outcome Solubility & Temperature

Caption: Interplay of key components influencing the outcome of cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of functionalized molecules. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

Application Note: A Protocol for the Esterification of 2-Amino-5-bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the generation of a wide array of chemical compounds, including active pharmaceutical ingredients and their intermediates. The Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely utilized method for this transformation.[1][2][3] This application note provides a detailed protocol for the esterification of 2-Amino-5-bromo-4-methylbenzoic acid to its corresponding methyl ester, a valuable building block in medicinal chemistry. The presence of the amino group on the aromatic ring requires special consideration regarding the amount of acid catalyst used.[1][4]

Reaction Principle

The esterification of this compound is achieved through the Fischer esterification mechanism. A strong acid catalyst, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, methanol). The reaction is reversible, and to drive the equilibrium toward the formation of the ester, an excess of the alcohol is typically used, which can also serve as the solvent.[4] The basic amino group on the benzoic acid will react with the acid catalyst, forming an ammonium salt; therefore, a stoichiometric amount of the acid catalyst is often necessary.[1][4]

Experimental Protocol

Materials:

  • This compound

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice water

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker (250 mL)

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound.

  • Add a significant excess of anhydrous methanol to the flask. The methanol will act as both the reactant and the solvent.

  • Stir the mixture to dissolve the solid as much as possible.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring mixture. An initial precipitate may form due to the formation of the ammonium salt.[1]

  • Reflux: Attach the reflux condenser to the round-bottom flask and ensure a steady flow of cooling water. Heat the mixture to reflux using a heating mantle and maintain the reflux with stirring for a period of 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice water.[1]

  • Neutralization: While stirring, slowly add a 10% sodium carbonate solution to the beaker. Gas evolution (CO₂) will be observed as the acid is neutralized. Continue adding the sodium carbonate solution until the pH of the mixture is approximately 8.[1]

  • Precipitation and Isolation: The ester product should precipitate out of the solution as a solid.

  • Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.[1][2]

  • Washing: Wash the collected solid with several portions of cold deionized water to remove any remaining salts.[1]

  • Drying: Dry the purified product, methyl 2-amino-5-bromo-4-methylbenzoate, in a desiccator or a vacuum oven at a low temperature.

Quantitative Data

Carboxylic AcidAlcoholCatalystReaction ConditionsYield (%)Reference
p-Aminobenzoic acidEthanolH₂SO₄Reflux>60[1]
Benzoic acidMethanolMontmorillonite K10Reflux, 5 hoursHigh[5]
Benzoic acidEthanolDeep Eutectic Solvent75°C88.3[6]
4-Bromo-2-methylbenzoic acidMethanolH₂SO₄Reflux, 6 hoursHigh[7]

Visualizations

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start 1. Add this compound to flask add_methanol 2. Add excess anhydrous methanol start->add_methanol add_catalyst 3. Slowly add conc. H₂SO₄ add_methanol->add_catalyst reflux 4. Heat to reflux for 2-5 hours add_catalyst->reflux cool 5. Cool to room temperature reflux->cool quench 6. Pour into ice water cool->quench neutralize 7. Neutralize with 10% Na₂CO₃ to pH ~8 quench->neutralize precipitate 8. Precipitate the product neutralize->precipitate filter 9. Collect solid by vacuum filtration precipitate->filter wash 10. Wash with cold deionized water filter->wash dry 11. Dry the final product wash->dry

Caption: Experimental workflow for the esterification of this compound.

References

Application of 2-Amino-5-bromo-4-methylbenzoic Acid Scaffolds in Kinase Inhibitor Synthesis: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document details the application of aromatic compounds structurally related to 2-Amino-5-bromo-4-methylbenzoic acid in the synthesis of kinase inhibitors. Due to a lack of specific publicly available data on the direct use of this compound in this context, this report focuses on its close structural analogs, such as 2-Amino-5-bromo-4-methylpyridine and other substituted aminobenzoic acids. These analogs serve as crucial building blocks and versatile scaffolds in the development of targeted therapeutics, particularly in oncology.

The strategic placement of amino, bromo, and methyl groups on an aromatic ring provides a powerful platform for medicinal chemists. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide variety of aryl and heteroaryl moieties. This chemical versatility allows for the systematic exploration of the chemical space to optimize inhibitor potency, selectivity, and pharmacokinetic properties. The amino group often acts as a critical hydrogen bond donor, frequently interacting with the hinge region of the kinase active site, a key determinant of binding affinity.

Representative Kinase Inhibitors and Quantitative Data

While specific kinase inhibitors derived directly from this compound are not prominently documented, its pyridine analog, 2-Amino-5-bromo-4-methylpyridine, is a known intermediate in the synthesis of inhibitors targeting kinases such as Polo-like kinase 4 (PLK4).[1] Derivatives of this scaffold are designed to fit into the ATP-binding pocket of the target kinase, thereby preventing ATP binding and inhibiting its catalytic activity.[1]

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using scaffolds structurally similar to this compound.

Compound IDScaffoldTarget KinaseIC50 (nM)
Analog Series 1 2-Amino-5-bromo-4-methylpyridinePLK4Varies based on R group
Analog Series 2 2-Bromo-5-methylpyridin-4-amineALKVaries based on R group
Compound 1a 2-amino-5-bromo-4-t-butylthiazolep38 MAPKαVaries based on R group

Signaling Pathways and Mechanism of Action

Kinase inhibitors derived from these scaffolds often target signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Two such pathways are the Polo-like kinase 4 (PLK4) and Anaplastic Lymphoma Kinase (ALK) signaling cascades.

PLK4 Signaling Pathway: PLK4 is a master regulator of centriole duplication, a process essential for proper cell division.[1] In many cancers, PLK4 is overexpressed, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[1] Inhibitors based on the 2-Amino-5-bromo-4-methylpyridine scaffold can block the ATP-binding site of PLK4, leading to cell cycle arrest and apoptosis.[1]

PLK4_Pathway cluster_Inhibition Inhibition Mechanism cluster_Pathway PLK4 Signaling Inhibitor Inhibitor PLK4 PLK4 Inhibitor->PLK4 Binds to ATP pocket Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Cell_Division Proper Cell Division Centriole_Duplication->Cell_Division Proliferation Proliferation Cell_Division->Proliferation

Caption: PLK4 inhibition by a 2-amino-5-bromo-4-methylpyridine derivative.

ALK Signaling Pathway: In certain cancers, a chromosomal rearrangement leads to a constitutively active ALK fusion protein, which drives tumorigenesis.[2] Kinase inhibitors developed from the 2-Bromo-5-methylpyridin-4-amine scaffold can target this aberrant ALK activity.[2]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of kinase inhibitors using scaffolds analogous to this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for introducing aryl or heteroaryl moieties at the bromine-substituted position of the aromatic scaffold.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (or other bromo-substituted scaffold)

  • Aryl/heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried reaction vessel, add the bromo-substituted scaffold (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow Start Start Reagents Bromo-Scaffold Boronic Acid Pd Catalyst Base Start->Reagents Reaction_Setup Reaction Setup (Inert Atmosphere) Reagents->Reaction_Setup Heating Heating (90-100°C) 12-18h Reaction_Setup->Heating Monitoring Reaction Complete? Heating->Monitoring Monitoring->Heating No Workup Aqueous Workup & Extraction Monitoring->Workup Yes Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant target kinase

  • Kinase substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a microplate, add the inhibitor dilutions or DMSO (for control wells).

  • Add the target kinase solution to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader. The signal is typically inversely proportional to kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.[2]

Conclusion

While direct evidence for the application of this compound in kinase inhibitor synthesis is limited in publicly accessible literature, the analysis of its structural analogs demonstrates the significant potential of this chemical scaffold. The functional group arrangement provides a versatile platform for the synthesis of potent and selective kinase inhibitors targeting critical pathways in diseases such as cancer. The provided protocols offer a foundational approach for researchers to explore the synthesis and evaluation of novel inhibitors based on this and related scaffolds.

References

Application Notes and Protocols for the Development of Novel Heterocyclic Compounds from 2-Amino-5-bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-5-bromo-4-methylbenzoic acid is a versatile starting material for the synthesis of a wide array of novel heterocyclic compounds.[1] Its substituted anthranilic acid core is a key precursor for building fused heterocyclic systems, such as quinazolinones, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The presence of a bromine atom provides a reactive handle for introducing molecular diversity through various cross-coupling reactions, while the methyl group can influence the compound's steric and electronic properties.[4]

These application notes provide detailed protocols for the synthesis of key intermediates and target heterocyclic compounds derived from this compound, along with methods for their characterization and biological evaluation.

General Synthetic Strategy & Workflow

The development of novel heterocyclic compounds from this compound typically follows a multi-step synthetic strategy. The initial step often involves the acylation of the amino group followed by cyclization to form a benzoxazinone intermediate. This versatile intermediate can then be reacted with various nucleophiles (e.g., primary amines) to yield a diverse library of quinazolinones.[2][5] Furthermore, the bromo substituent on the aromatic ring can be functionalized, commonly via palladium-catalyzed cross-coupling reactions, to introduce additional diversity and explore structure-activity relationships (SAR).

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Target Heterocycles cluster_analysis Analysis & Evaluation start 2-Amino-5-bromo- 4-methylbenzoic acid inter 7-Bromo-2,6-dimethyl- 4H-3,1-benzoxazin-4-one start->inter Acylation & Cyclization quina Substituted Quinazolinones inter->quina Reaction with Primary Amines coup Cross-Coupled Derivatives quina->coup Pd-Catalyzed Cross-Coupling char Characterization (NMR, MS, IR) quina->char coup->char bio Biological Screening (e.g., Kinase Assays) char->bio

Caption: Synthetic workflow for developing novel heterocyclic compounds.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol describes the formation of a key benzoxazinone intermediate through acylation and subsequent cyclization. The procedure is adapted from established methods for related bromo-substituted anthranilic acids.[6]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • TLC plates (silica gel)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous pyridine (10 volumes), add acetic anhydride (1.2 eq) dropwise at room temperature with continuous stirring.

  • Heat the mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 2-4 hours).

  • Increase the temperature to reflux and heat for an additional 3 hours to facilitate cyclization.

  • After cooling to room temperature, remove the excess pyridine and acetic anhydride under reduced pressure.

  • Triturate the resulting residue with cold hexane to precipitate the crude product.

  • Filter the solid, wash with hexane, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or ethyl acetate to yield the pure 7-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one.

Protocol 2: Synthesis of 7-Bromo-2,6-dimethyl-3-aryl-quinazolin-4(3H)-one

This protocol details the synthesis of a target quinazolinone derivative from the benzoxazinone intermediate.[2][5]

Materials:

  • 7-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one (from Protocol 1)

  • Substituted aniline (e.g., 4-fluoroaniline) (1.1 eq)

  • Glacial acetic acid or DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 7-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one (1.0 eq) in glacial acetic acid or DMF (15 volumes).

  • Add the substituted aniline (1.1 eq) to the solution.

  • Heat the reaction mixture at reflux (typically 120-140 °C) for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Filter the solid, wash thoroughly with water to remove any residual acid, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 3: Suzuki Cross-Coupling for Derivatization

This protocol provides a general method for the palladium-catalyzed Suzuki cross-coupling reaction to functionalize the bromine atom on the quinazolinone core, introducing molecular diversity.[4]

Materials:

  • 7-Bromo-2,6-dimethyl-3-aryl-quinazolin-4(3H)-one (from Protocol 2)

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add the 7-bromo-quinazolinone derivative (1.0 eq), arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Data Presentation

Quantitative data from the synthesis and evaluation of novel compounds should be summarized for clear comparison.

Table 1: Representative Reaction Conditions and Yields

Starting Material Reagent Product Solvent Temp (°C) Time (h) Yield (%)
This compound Acetic anhydride 7-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one Pyridine 115 3 ~85
7-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one 4-fluoroaniline 7-Bromo-3-(4-fluorophenyl)-2,6-dimethylquinazolin-4(3H)-one Acetic Acid 120 8 ~78
7-Bromo-3-(4-fluorophenyl)-2,6-dimethylquinazolin-4(3H)-one Phenylboronic acid 3-(4-fluorophenyl)-2,6-dimethyl-7-phenylquinazolin-4(3H)-one Toluene/EtOH/H₂O 90 18 ~65

(Note: Yields are representative and may vary based on specific substrates and reaction scale.)

Table 2: Representative Characterization Data for a Novel Quinazolinone

Analysis Data
¹H NMR (400 MHz, CDCl₃) δ 7.8-7.2 (m, Ar-H), 2.5 (s, 3H, CH₃), 2.3 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 162.1 (C=O), 148.5, 147.2, 135.0, 130.1, 128.9, 126.5, 122.3, 118.0, 21.5 (CH₃), 17.8 (CH₃)
IR (KBr, cm⁻¹) 3060 (Ar C-H), 1685 (C=O, amide), 1610, 1580 (C=C)
HRMS (ESI) m/z: [M+H]⁺ Calculated for C₂₂H₁₈FN₂O: 345.1403; Found: 345.1401

(Note: Data are hypothetical for an illustrative novel compound.)

Application Notes: Biological Relevance and Potential Targets

Quinazolinone derivatives are known to inhibit various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[2] Novel compounds synthesized from this compound can be screened for their inhibitory activity against such kinases.

G cluster_atp EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Novel Quinazolinone Derivative Inhibitor->EGFR ATP ATP ATP->ADP  Inhibited

Caption: Inhibition of the EGFR signaling pathway by a novel quinazolinone.

Troubleshooting and Optimization:

  • Low Yield in Cyclization (Protocol 1): Insufficient heating time or temperature can lead to incomplete cyclization. Ensure the reaction goes to completion using TLC. Using a stronger dehydrating agent like polyphosphoric acid (PPA) could also be explored.[6]

  • Poor Solubility: Some derivatives may have poor solubility. A range of solvents and co-solvent systems (e.g., Dioxane, THF, DMF) should be screened to improve reaction conditions.

  • Difficulty in Purification: If recrystallization is ineffective, column chromatography is the preferred method for purifying both intermediates and final products. A gradient elution system (e.g., hexane/ethyl acetate) is often effective.

  • Failed Cross-Coupling (Protocol 3): Catalyst deactivation or impure reagents can hinder the reaction. Ensure all reagents are pure and solvents are properly degassed. Screening different palladium catalysts (e.g., PdCl₂(dppf)), ligands, and bases may be necessary to optimize the reaction for specific substrates.

References

Application Notes and Protocols: 2-Amino-5-bromo-4-methylbenzoic Acid as a Versatile Intermediate for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-4-methylbenzoic acid is a key building block in medicinal chemistry, offering a unique combination of functional groups that are amenable to a variety of chemical transformations. Its substituted benzene core is a common feature in numerous active pharmaceutical ingredients (APIs), particularly in the class of kinase inhibitors used in oncology. This document provides a detailed overview of the physicochemical properties of this compound, and outlines its potential applications in the synthesis of complex drug molecules. Representative experimental protocols for key synthetic transformations, such as Suzuki-Miyaura coupling and amide bond formation, are provided to guide researchers in leveraging this versatile intermediate for drug discovery and development.

Introduction

The strategic design and synthesis of novel APIs often rely on the availability of versatile and functionalized building blocks. This compound (IUPAC Name: this compound) is one such intermediate, possessing an aniline moiety, a carboxylic acid, and a bromine atom on a substituted toluene scaffold.[1] These functional groups provide orthogonal handles for a range of chemical modifications, making it an attractive starting material for the construction of complex molecular architectures.[1][2]

The presence of the bromine atom is particularly advantageous, as it serves as a key site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups.[1] The amino and carboxylic acid functionalities allow for the formation of amides, esters, and other derivatives, which are prevalent in many biologically active compounds. This unique combination of reactive sites makes this compound a valuable precursor for the synthesis of targeted therapeutics, especially kinase inhibitors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, characterization, and quality control.

PropertyValueReference
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
CAS Number 106976-24-3
Appearance Off-white to pale yellow powder
Melting Point >200 °C (decomposes)
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water.
¹H NMR (400 MHz, DMSO-d₆) δ 7.78 (s, 1H), 6.55 (s, 1H), 5.9 (br s, 2H), 2.21 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ 169.5, 149.8, 139.1, 137.5, 114.2, 110.1, 108.9, 18.7
IR (KBr, cm⁻¹) 3480, 3375 (N-H), 2925 (C-H), 1670 (C=O), 1560, 1480 (aromatic C=C)
Mass Spectrum (ESI-MS) m/z 229.9 [M-H]⁻

Applications in API Synthesis: Kinase Inhibitors

While no currently marketed API is directly synthesized from this compound, its structural motifs are present in several important kinase inhibitors. The following sections describe its potential application in the synthesis of scaffolds related to known APIs.

Synthesis of Substituted Indazole Scaffolds

Substituted indazoles are a common core in many kinase inhibitors, including Axitinib. The amino and carboxylic acid groups of this compound can be utilized to construct the pyrazole ring of the indazole system, while the bromine atom allows for further functionalization.

A potential synthetic pathway to a functionalized indazole core is outlined below. This involves an initial diazotization of the aniline, followed by intramolecular cyclization and subsequent functionalization.

G cluster_0 Indazole Synthesis Pathway A This compound B Diazonium Salt Intermediate A->B NaNO₂, HCl C Indazolone Intermediate B->C Reduction (e.g., SnCl₂) D Functionalized Indazole Core C->D Further Functionalization (e.g., Suzuki Coupling at Br)

Fig. 1: Potential synthesis of a functionalized indazole core.
Synthesis of Substituted Quinoline Scaffolds

The quinoline scaffold is another important pharmacophore found in kinase inhibitors like Bosutinib. This compound can serve as a precursor to substituted anilines that can undergo cyclization reactions, such as the Combes or Doebner-von Miller quinoline synthesis, to form the quinoline ring system.

G cluster_0 Quinoline Synthesis Pathway A This compound B Amide/Ester Derivative A->B Amide or Ester Formation C Substituted Aniline B->C Reduction/Decarboxylation D Substituted Quinoline C->D Cyclization (e.g., with a β-dicarbonyl compound)

Fig. 2: Potential synthesis of a substituted quinoline scaffold.

Experimental Protocols

The following are representative protocols for key chemical transformations that can be performed on this compound to generate intermediates for API synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yields: 70-90% (dependent on the arylboronic acid used).

Protocol 2: Amide Bond Formation

This protocol provides a general method for the formation of an amide bond from the carboxylic acid functionality of this compound.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

  • Add HATU (1.2 mmol) and DIPEA (3.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add the amine (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous LiCl solution (3 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Expected Yields: 80-95% (dependent on the amine used).

G cluster_0 Synthetic Workflow Start Start with this compound Step1 Suzuki-Miyaura Coupling (Protocol 1) Start->Step1 Step2 Amide Bond Formation (Protocol 2) Start->Step2 Intermediate1 Aryl-substituted intermediate Step1->Intermediate1 Final Complex API Scaffold Step1->Final Intermediate2 Amide-functionalized intermediate Step2->Intermediate2 Step2->Final Intermediate1->Step2 Intermediate2->Step1

Fig. 3: General synthetic workflow illustrating the use of key protocols.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the context of active pharmaceutical ingredients. Its strategically positioned functional groups allow for a wide range of chemical modifications, making it an ideal starting material for the construction of diverse molecular scaffolds. The protocols provided herein for Suzuki-Miyaura coupling and amide bond formation represent fundamental transformations that can be employed to generate a library of compounds for drug discovery programs. Researchers and drug development professionals can utilize this intermediate to access novel chemical entities with potential therapeutic applications, particularly in the development of next-generation kinase inhibitors.

References

Application Notes and Protocols for the Functionalization of the Amino Group in 2-Amino-5-bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical modification of the amino group in 2-Amino-5-bromo-4-methylbenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its trifunctional nature, offering sites for diverse chemical transformations. The protocols herein cover a range of essential functionalization reactions, including N-acylation, N-alkylation, N-arylation, N-sulfonylation, and diazotization followed by Sandmeyer reactions. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis of novel derivatives for drug discovery and development.

Introduction

This compound is a valuable scaffold in organic synthesis, featuring an amino group, a carboxylic acid, and a bromine atom on a substituted benzene ring.[1] This unique arrangement of functional groups allows for a modular approach to the synthesis of complex molecules.[1] The amino group, in particular, serves as a key handle for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Functionalization of the amino group can significantly impact the physicochemical and pharmacological properties of the resulting derivatives. For instance, N-acylation can introduce a wide range of substituents that can modulate biological activity, while N-alkylation can alter the basicity and lipophilicity of the molecule. N-arylation and N-sulfonylation introduce larger, rigid groups that can probe specific binding interactions with biological targets. Furthermore, the amino group can be converted into other functionalities via diazotization, further expanding the synthetic utility of this starting material.

This document outlines detailed protocols for these key transformations, providing researchers with a practical guide to the synthesis and diversification of this compound derivatives.

N-Acylation of this compound

N-acylation is a fundamental transformation that converts the primary amino group into an amide. This reaction is widely used to introduce a variety of acyl groups, thereby modifying the electronic and steric properties of the molecule. Common acylating agents include acyl chlorides and acid anhydrides.

General Reaction Scheme:

start reactant This compound start->reactant reagent + R-COCl or (R-CO)2O Base reactant->reagent product N-Acyl-2-amino-5-bromo-4-methylbenzoic acid reagent->product

Caption: General scheme for the N-acylation of this compound.

Experimental Protocols

Protocol 2.1: N-Acetylation using Acetic Anhydride

This protocol describes the synthesis of 2-(acetylamino)-5-bromo-4-methylbenzoic acid using acetic anhydride.

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine (anhydrous)

    • Dichloromethane (DCM) or Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization to obtain 2-(acetylamino)-5-bromo-4-methylbenzoic acid.[2]

Data Presentation
Product NameAcylating AgentBaseSolventYieldReference
2-(Acetylamino)-3-bromo-5-methylbenzoic acidAcetic anhydridePyridinePyridineN/A[2]

N-Alkylation of this compound

N-alkylation introduces alkyl groups to the amino moiety, leading to secondary or tertiary amines. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

General Reaction Schemes:

cluster_0 Direct Alkylation cluster_1 Reductive Amination start_a reactant_a This compound start_a->reactant_a reagent_a + R-X Base reactant_a->reagent_a product_a 2-(Alkylamino)-5-bromo-4-methylbenzoic acid reagent_a->product_a start_b reactant_b This compound start_b->reactant_b reagent_b + R'-CHO Reducing Agent reactant_b->reagent_b product_b 2-(Alkylamino)-5-bromo-4-methylbenzoic acid reagent_b->product_b

Caption: General schemes for N-alkylation of this compound.

Experimental Protocols

Protocol 3.1: Reductive Amination with an Aldehyde using Sodium Borohydride

This protocol describes a general procedure for the N-alkylation of an aromatic amine with an aldehyde using sodium borohydride as the reducing agent.[1][3]

  • Materials:

    • This compound

    • Aldehyde (e.g., formaldehyde, benzaldehyde) (1.1 eq)

    • Sodium borohydride (NaBH₄) (2.5 eq)

    • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

    • Tetrahydrofuran (THF)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), the aldehyde (1.1 eq), and NaH₂PO₄·H₂O (1.0 eq) in THF.

    • Heat the mixture to reflux and add NaBH₄ (2.5 eq) portion-wise over 30 minutes.

    • Continue refluxing and monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation
Product NameAlkylating Agent/MethodReducing AgentSolventYieldReference
2-(Methylamino)-5-bromo-4-methylbenzoic acidFormaldehyde/Reductive AminationNaBH₄THFN/AGeneral Method
2-(Benzylamino)-5-bromo-4-methylbenzoic acidBenzaldehyde/Reductive AminationNaBH₄THFN/AGeneral Method

N-Arylation of this compound

N-arylation involves the formation of a carbon-nitrogen bond between the amino group and an aryl group. Prominent methods for this transformation include the Buchwald-Hartwig amination and the Ullmann condensation.

General Reaction Schemes:

cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation start_a reactant_a This compound start_a->reactant_a reagent_a + Ar-X Pd catalyst, Ligand, Base reactant_a->reagent_a product_a 2-(Arylamino)-5-bromo-4-methylbenzoic acid reagent_a->product_a start_b reactant_b This compound start_b->reactant_b reagent_b + Ar-X Cu catalyst, Base reactant_b->reagent_b product_b 2-(Arylamino)-5-bromo-4-methylbenzoic acid reagent_b->product_b

Caption: General schemes for N-arylation of this compound.

Experimental Protocols

Protocol 4.1: Ullmann Condensation

This protocol describes the synthesis of 5-bromo-2-(phenylamino)benzoic acid from 2,5-dibromobenzoic acid and aniline, which is analogous to the N-arylation of 2-amino-5-bromobenzoic acid.[4]

  • Materials:

    • 2,5-Dibromobenzoic acid (starting material for analogy)

    • Aniline

    • Copper catalyst (e.g., CuI)

    • Base (e.g., K₂CO₃)

    • High-boiling polar solvent (e.g., DMF, NMP)

    • Reaction vessel suitable for high temperatures

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a reaction vessel, combine 2,5-dibromobenzoic acid (1.0 eq), aniline (1.2 eq), copper catalyst (e.g., 10 mol%), and base (2.0 eq) in a high-boiling polar solvent.

    • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) with stirring.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Acidify the aqueous mixture with HCl to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation
Product NameArylating AgentCatalyst SystemBaseSolventYieldReference
5-Bromo-2-(phenylamino)benzoic acidAnilineCu catalystK₂CO₃DMFN/A[4]

N-Sulfonylation of this compound

N-sulfonylation results in the formation of a sulfonamide linkage, a common motif in many pharmaceutical agents. This reaction is typically carried out using a sulfonyl chloride in the presence of a base.

General Reaction Scheme:

start reactant This compound start->reactant reagent + R-SO2Cl Base reactant->reagent product 5-Bromo-4-methyl-2-(sulfonamido)benzoic acid reagent->product

Caption: General scheme for the N-sulfonylation of this compound.

Experimental Protocols

Protocol 5.1: Synthesis of a Sulfonamide Derivative

This protocol is adapted from the synthesis of related sulfonamides from aminobenzoic acids.[5]

  • Materials:

    • This compound

    • Sulfonyl chloride (e.g., methanesulfonyl chloride, benzenesulfonyl chloride) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃)

    • Water

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Suspend this compound (1.0 eq) in water in a round-bottom flask.

    • Add sodium bicarbonate (2.0-3.0 eq) to the suspension with stirring.

    • Add the sulfonyl chloride (1.1 eq) dropwise to the mixture at room temperature.

    • Stir the reaction mixture for 12 hours at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture with HCl to precipitate the sulfonamide product.

    • Filter the precipitate, wash with water, and dry to obtain the crude product.

    • Recrystallize the product from a suitable solvent (e.g., ethanol/water).

Data Presentation
Product NameSulfonylating AgentBaseSolventYieldReference
5-Bromo-4-methyl-2-((methylsulfonyl)amino)benzoic acidMethanesulfonyl chlorideNaHCO₃Water25-80%[5]
5-Bromo-2-((phenylsulfonyl)amino)-4-methylbenzoic acidBenzenesulfonyl chlorideNaHCO₃Water25-80%[5]

Diazotization and Sandmeyer Reactions

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents via Sandmeyer or related reactions.

General Reaction Scheme:

start reactant This compound start->reactant reagent1 + NaNO2, H+ reactant->reagent1 intermediate Diazonium Salt reagent1->intermediate reagent2 + CuX or Nucleophile intermediate->reagent2 product 2-Substituted-5-bromo-4-methylbenzoic acid reagent2->product

Caption: General scheme for diazotization and subsequent substitution.

Experimental Protocols

Protocol 6.1: Conversion to 5-Bromo-2-hydroxy-4-methylbenzoic acid

This protocol describes the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

  • Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Sulfuric acid (H₂SO₄)

    • Water

    • Beaker or round-bottom flask

    • Ice bath

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of sulfuric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

    • Slowly heat the reaction mixture to boiling and maintain reflux for 1-2 hours, or until nitrogen evolution ceases.

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Filter the precipitate, wash with cold water, and dry to yield 5-Bromo-2-hydroxy-4-methylbenzoic acid.[]

Data Presentation
Product NameReagentsYieldReference
5-Bromo-2-hydroxy-4-methylbenzoic acid1. NaNO₂, H₂SO₄, H₂O, 0-5°C; 2. HeatN/A[]
2-Cyano-5-bromo-4-methylbenzoic acid1. NaNO₂, H₂SO₄, H₂O, 0-5°C; 2. CuCNN/A[7]

Workflow and Pathway Diagrams

General Experimental Workflow

start Start with This compound functionalization Functionalization of Amino Group (Acylation, Alkylation, etc.) start->functionalization workup Reaction Workup (Quenching, Extraction, Washing) functionalization->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: A general workflow for the functionalization and characterization of this compound derivatives.

Signaling Pathway Context

Derivatives of aminobenzoic acids are often explored for their potential to modulate various biological pathways. For instance, they can serve as scaffolds for the development of enzyme inhibitors or receptor ligands. The functional group introduced to the amino position can play a crucial role in binding to the target protein.

ligand Synthesized Derivative binding Binding to Active Site or Allosteric Site ligand->binding receptor Target Protein (e.g., Kinase, GPCR) receptor->binding signaling Modulation of Downstream Signaling binding->signaling response Cellular Response (e.g., Apoptosis, Proliferation) signaling->response

Caption: A simplified diagram illustrating the potential interaction of a synthesized derivative with a biological target and its effect on a signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Amino-5-bromo-4-methylbenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve your reaction yields and final product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from 2-Amino-4-methylbenzoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time. 2. Inappropriate Solvent: The choice of solvent is critical for reaction success. 3. Incorrect Reaction Temperature: Temperature can significantly affect reaction rate and selectivity. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Use fresh, high-purity NBS. Test the activity of older batches on a small scale first. 2. Ensure the use of a suitable solvent. Dimethylformamide (DMF) is commonly and effectively used for this type of bromination. 3. Maintain the recommended reaction temperature. For the bromination of aminobenzoic acids, room temperature is often sufficient. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.
Formation of Multiple Products (Impure Sample) 1. Over-bromination: Use of excess brominating agent can lead to di-brominated or other poly-brominated byproducts. 2. Competing Side Reactions: The amino and carboxylic acid groups can undergo side reactions under harsh conditions.1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. Add the brominating agent portion-wise to control the reaction. 2. Maintain mild reaction conditions. Avoid high temperatures and strongly acidic or basic conditions unless specified in the protocol.
Incomplete Reaction 1. Poor Solubility of Starting Material: The starting material may not be fully dissolved in the reaction solvent. 2. Inefficient Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.1. Ensure the starting material, 2-Amino-4-methylbenzoic acid, is completely dissolved in the solvent before adding the brominating agent. Gentle warming may be necessary. 2. Use a magnetic stirrer and a stir bar of appropriate size to ensure the reaction mixture is homogenous.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent. 2. Impurities co-precipitate with the product. 1. After quenching the reaction with water, ensure the pH is adjusted to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase before extraction. 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If impurities persist, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the synthesis of this compound?

A1: A common and effective method is the electrophilic bromination of 2-Amino-4-methylbenzoic acid using N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This method is generally high-yielding and selective.

Q2: What are the expected yields for this synthesis?

A2: While yields can vary based on reaction scale and conditions, similar brominations of aminobenzoic acid isomers with NBS in DMF have reported yields in the range of 85% to quantitative. With careful execution of the protocol, a high yield is expected.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate the progression of the reaction.

Q4: What are the key safety precautions for this synthesis?

A4: N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. DMF is a skin and respiratory irritant; handle with care.

Q5: How can I confirm the identity and purity of the final product?

A5: The identity of the final product can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by observing a sharp melting point.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the bromination of aminobenzoic acid derivatives, which are analogous to the synthesis of this compound.

Starting MaterialBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Reported Yield (%)
2-Amino-3-methylbenzoic acidNBS (1.05)DMF201Quantitative
3-Amino-4-methylbenzoic acidNBS (1.01)DMF0 - 15285
2-Aminobenzoic acidBromine (1.0)Glacial Acetic Acid151High (not specified)

Experimental Protocol

This protocol details a high-yield synthesis of this compound from 2-Amino-4-methylbenzoic acid.

Materials:

  • 2-Amino-4-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4-methylbenzoic acid (1.0 equivalent) in a sufficient volume of DMF. Stir the solution at room temperature until the starting material is completely dissolved.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 10-15 minutes. Maintain the temperature at or near room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing deionized water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2-Amino-4-methylbenzoic acid in DMF start->dissolve add_nbs Add NBS portion-wise dissolve->add_nbs stir Stir at room temperature for 1-2h add_nbs->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with water monitor->quench Complete extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_yield cluster_analysis Analysis cluster_solutions Solutions start Low Yield Observed check_sm TLC shows unreacted starting material? start->check_sm check_impurities TLC shows multiple spots/streaking? start->check_impurities check_sm->check_impurities No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_reactions Side Reactions/Impure Product check_impurities->side_reactions Yes extend_time Extend reaction time incomplete_reaction->extend_time check_reagents Verify reagent quality (NBS) incomplete_reaction->check_reagents optimize_stoichiometry Check stoichiometry of NBS side_reactions->optimize_stoichiometry purification Improve purification (Recrystallization/Chromatography) side_reactions->purification

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Technical Support Center: Purification of Crude 2-Amino-5-bromo-4-methylbenzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Amino-5-bromo-4-methylbenzoic acid via recrystallization. Below, you will find troubleshooting guides in a question-and-answer format, a detailed experimental protocol, and supporting data to facilitate your purification process.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This issue typically arises from an inappropriate solvent choice or using an insufficient volume. This compound possesses both polar (amino and carboxylic acid) and non-polar (brominated aromatic ring) characteristics.

  • Inappropriate Solvent: If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.

  • Insufficient Solvent: Ensure you are adding the hot solvent in small portions and allowing adequate time for dissolution with stirring.

Solution:

  • Consider switching to a more polar solvent or a mixed solvent system. For instance, if a non-polar solvent is failing, try alcohols like ethanol or methanol. An ethanol/water mixture can also be effective.

  • Perform small-scale solubility tests with a variety of solvents before committing to a large-scale recrystallization.

Q2: Oily droplets are forming instead of crystals as my solution cools. How can this be resolved?

A2: This phenomenon, known as "oiling out," can occur for several reasons:

  • High Impurity Level: A significant amount of impurities can depress the melting point of the mixture, causing it to separate as a liquid.

  • Rapid Cooling: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice.

  • Supersaturation: The concentration of the solute may be too high, leading to separation as an oil.

Solution:

  • Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature, insulating it, or placing it in a warm bath that is allowed to cool gradually.

  • If impurities are suspected, consider a preliminary purification step, such as treatment with activated charcoal, before recrystallization.

Q3: No crystals have formed even after the solution has cooled to room temperature. What is the next step?

A3: This is a common issue, often due to using too much solvent or supersaturation.

Solution:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]

  • Cooling: If crystals still do not form at room temperature, try cooling the solution in an ice bath.

Q4: The yield of my purified product is very low. What are the potential causes?

A4: A low yield can result from several factors during the recrystallization process.

  • Using Too Much Solvent: This is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[1]

  • Premature Crystallization: If the solution cools and crystals form during hot filtration, product will be lost.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.

Solution:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • To prevent premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask).

  • Always wash the final crystals with a minimal amount of ice-cold solvent.

Q5: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A5: Colored impurities are common and can sometimes be challenging to remove.

Solution:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve a higher purity and remove persistent colored impurities.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of this compound

Solvent ClassExample SolventsExpected Solubility BehaviorNotes
Alcohols Ethanol, MethanolGood solubility when hot, lower solubility when cold.A good starting point for solvent screening. May require the addition of water to decrease solubility at room temperature.
Water Deionized WaterLikely to have low solubility, even when hot, due to the aromatic ring.Can be used as an anti-solvent with a more soluble organic solvent like ethanol.
Ketones AcetoneMay be too good of a solvent, leading to poor recovery.Can be part of a mixed solvent system with a non-polar solvent like hexanes.
Esters Ethyl AcetateSimilar to ketones, may be too effective a solvent.Can be paired with hexanes or heptane.
Aromatic Hydrocarbons TolueneThe compound is likely to be soluble due to the aromatic ring.May not show a significant decrease in solubility upon cooling.
Aliphatic Hydrocarbons Hexanes, HeptaneLikely to have very low solubility.Can be used as an anti-solvent in a mixed solvent system.

Table 2: Potential Impurities and Analytical Detection Methods

ImpurityPotential OriginSuggested Analytical Method
Unreacted Starting MaterialsIncomplete reaction during synthesis.HPLC, ¹H NMR
Isomeric ImpuritiesNon-selective reactions during synthesis.HPLC, ¹H NMR
Over/Under-brominated SpeciesPoor control of bromination step.HPLC, Mass Spectrometry
By-products from Side ReactionsDepending on the synthetic route.HPLC, ¹H NMR, Mass Spectrometry

Experimental Protocol

Methodology for the Recrystallization of Crude this compound

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

    • Add a few drops of a different potential solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes. An ideal solvent will dissolve the compound completely at or near its boiling point.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil on a hot plate, with stirring.

    • Continue to add small portions of the hot solvent until the solid is just completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Pre-heat a filtration apparatus (a funnel with fluted filter paper and a receiving Erlenmeyer flask) to prevent premature crystallization.

    • Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal, if used).

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through them. For more thorough drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below their melting point.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Further analysis by HPLC or NMR spectroscopy can be performed to quantify the purity.

Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_analysis Analysis Crude_Product Crude Product Solvent_Selection Solvent Selection Dissolution Dissolve in Minimal Hot Solvent Solvent_Selection->Dissolution Chosen Solvent Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Remove Insolubles Crystallization Cool to Induce Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Isolate Crystals Drying Dry Crystals Vacuum_Filtration->Drying Pure_Product Pure Product Drying->Pure_Product Purity_Check Purity Assessment (Melting Point, HPLC) Pure_Product->Purity_Check

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Regioselective Bromination of 2-Amino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective bromination of 2-amino-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective bromination of 2-amino-4-methylbenzoic acid?

A1: The primary challenge in the regioselective bromination of 2-amino-4-methylbenzoic acid arises from the strong activating and ortho-, para-directing nature of the amino group. This high reactivity can lead to several challenges:

  • Polybromination: The activated aromatic ring is susceptible to the addition of multiple bromine atoms, leading to the formation of di- and tri-brominated byproducts. For instance, the direct bromination of the closely related anthranilic acid in glacial acetic acid can yield both mono- and di-brominated products.[1]

  • Lack of Regioselectivity: The amino and methyl groups are both ortho-, para-directing, while the carboxylic acid group is a meta-director. The synergistic effect of the amino and methyl groups strongly activates the C3, C5, and C6 positions for electrophilic attack, potentially leading to a mixture of isomers.

  • Oxidation: The electron-rich aromatic ring is susceptible to oxidation, especially under harsh reaction conditions, which can lead to the formation of colored, tarry byproducts.[2]

Q2: Which positions on the aromatic ring are most likely to be brominated?

A2: In 2-amino-4-methylbenzoic acid, the amino group (at C2) and the methyl group (at C4) are both activating and ortho-, para-directing. The carboxylic acid group (at C1) is deactivating and meta-directing. The directing effects are as follows:

  • Amino group (-NH₂): Strongly directs ortho (C3) and para (C5).

  • Methyl group (-CH₃): Weakly directs ortho (C3, C5) and para (C6).

  • Carboxylic acid group (-COOH): Directs meta (C3, C5).

The positions C3 and C5 are strongly activated by the cumulative effects of the substituents, making them the most probable sites for electrophilic bromination. The C6 position is activated to a lesser extent by the methyl group.

Q3: How can I achieve selective monobromination?

A3: To achieve selective monobromination and prevent over-bromination, the potent activating effect of the amino group needs to be moderated.[2] The most effective strategy is the use of a protecting group, typically by converting the amino group into an acetamido group (-NHCOCH₃) through acetylation.[2] The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled bromination. After bromination, the acetyl group can be removed by hydrolysis to regenerate the amino group.[2]

Q4: What are the common byproducts, and how can they be identified?

A4: Common byproducts include:

  • Polybrominated species: Such as 3,5-dibromo-2-amino-4-methylbenzoic acid.

  • Isomeric monobrominated products: Depending on the reaction conditions, a mixture of isomers (e.g., bromination at C3, C5, or C6) may be formed.

  • N-acetylated compounds: If glacial acetic acid is used as a solvent, N-acetylation of the amino group can occur.

These byproducts can be identified and quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired monobrominated product. - Incomplete reaction. - Inappropriate brominating agent.- Increase the reaction time or cautiously raise the temperature while monitoring for byproduct formation. - Consider using a more reactive brominating agent, but be mindful of selectivity.
Formation of polybrominated byproducts (e.g., dibromo- species). - Overly activating effect of the unprotected amino group. - Excess brominating agent. - High reaction temperature.- Protect the amino group as an acetanilide to moderate its activating effect. - Use a stoichiometric amount (1:1 molar ratio) of the brominating agent. - Perform the reaction at a lower temperature (e.g., 0-5 °C) to enhance selectivity.
Formation of a mixture of isomers. - Competing directing effects of the substituents.- Employ a protecting group strategy to simplify the directing effects. - Carefully control reaction conditions (solvent, temperature) to favor the formation of the desired isomer. - Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.
Dark-colored reaction mixture or product (tar formation). - Oxidation of the electron-rich aniline derivative.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified starting materials and solvents. - Protecting the amino group can also reduce its susceptibility to oxidation.[2]
Presence of N-acetylated byproduct. - Use of glacial acetic acid as the solvent.- If N-acetylation is not desired as a protection strategy, consider using an alternative solvent such as dichloromethane or carbon tetrachloride.

Quantitative Data Summary

Substrate Brominating Agent Solvent Conditions Product(s) Yield Reference
Anthranilic acidBromineGlacial Acetic AcidNear freezing5-Bromoanthranilic acid & 3,5-Dibromoanthranilic acidMixture (2:1 ratio)[1]
4-Aminobenzoic acidN-Bromosuccinimide (NBS)DMFRoom Temp, 18h4-Amino-3-bromobenzoic acid~70%[3]
m-Aminobenzoic acidBromine VaporHCl (aq)Ice bath, 3h3-Amino-2,4,6-tribromobenzoic acidNot specified[4]

Experimental Protocols

The following are proposed methodologies for the regioselective bromination of 2-amino-4-methylbenzoic acid based on established procedures for similar compounds.

Method 1: Direct Bromination (Potential for Polybromination)

This method is adapted from the bromination of anthranilic acid and may result in a mixture of mono- and di-brominated products.[1]

  • Dissolution: Dissolve 2-amino-4-methylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to a temperature below 15°C.

  • Bromination: Slowly add a solution of one equivalent of molecular bromine in glacial acetic acid dropwise to the cooled solution with vigorous stirring.

  • Reaction: Continue stirring at a low temperature until the reddish-brown color of bromine persists, indicating the consumption of the starting material. A precipitate may form during the reaction.

  • Work-up: Filter the reaction mixture and wash the solid with cold benzene or another suitable solvent to remove excess bromine and acetic acid.

  • Purification: The resulting solid, which may be a mixture of hydrobromides of mono- and di-brominated products, can be separated by recrystallization from boiling water, as the di-brominated product is typically less soluble.[1]

Method 2: Bromination with Amino Group Protection (Recommended for Selectivity)

This two-step protocol involves the protection of the amino group as an acetanilide to achieve selective monobromination.[2]

Step 1: Acetylation of 2-amino-4-methylbenzoic acid

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-4-methylbenzoic acid in water.

  • Acetylation: Add a slight excess of acetic anhydride to the suspension.

  • Heating: Gently warm the mixture with stirring until the solid dissolves, then cool to room temperature.

  • Precipitation: Pour the reaction mixture into ice-cold water to precipitate the N-acetyl-2-amino-4-methylbenzoic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of N-acetyl-2-amino-4-methylbenzoic acid

  • Dissolution: Dissolve the dried N-acetyl-2-amino-4-methylbenzoic acid in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath.

  • Bromination: Slowly add a stoichiometric amount (one equivalent) of bromine in glacial acetic acid dropwise while maintaining a low temperature and stirring.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Precipitation: Pour the reaction mixture into cold water to precipitate the crude brominated acetanilide.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 3: Deprotection (Hydrolysis of the Acetyl Group)

  • Hydrolysis: Reflux the crude brominated acetanilide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Neutralization/Acidification: If acid hydrolysis was used, cool the reaction mixture and neutralize with a base to precipitate the brominated aminobenzoic acid. If base hydrolysis was used, acidify the solution to precipitate the product.

  • Final Product Isolation: Collect the final product by vacuum filtration, wash with water, and dry.

Visualizations

Troubleshooting_Workflow start Start: Bromination of 2-amino-4-methylbenzoic acid check_product Analyze Product Mixture (TLC, NMR, LC-MS) start->check_product low_yield Low Yield of Desired Product check_product->low_yield Low Conversion polybromination Polybromination Observed check_product->polybromination Multiple Products isomer_mixture Mixture of Isomers check_product->isomer_mixture Isomeric Products tar_formation Tar Formation check_product->tar_formation Dark/Tarry clean_reaction Clean Monobromination check_product->clean_reaction High Selectivity solution_low_yield Increase reaction time/temp. Check brominating agent. low_yield->solution_low_yield solution_polybromination 1. Protect amino group. 2. Use 1:1 stoichiometry. 3. Lower reaction temp. polybromination->solution_polybromination solution_isomer_mixture 1. Use protecting group. 2. Optimize conditions. 3. Purify by chromatography. isomer_mixture->solution_isomer_mixture solution_tar_formation 1. Use inert atmosphere. 2. Purify reagents. 3. Protect amino group. tar_formation->solution_tar_formation end End: Desired Product Isolated clean_reaction->end solution_low_yield->start Re-run Experiment solution_polybromination->start Re-run Experiment solution_isomer_mixture->start Re-run Experiment solution_tar_formation->start Re-run Experiment

Caption: Troubleshooting workflow for the bromination of 2-amino-4-methylbenzoic acid.

Regioselectivity_Pathway cluster_direct Direct Bromination cluster_protected Protected Pathway start 2-Amino-4-methylbenzoic Acid direct_bromination Direct Bromination (e.g., Br2/AcOH) start->direct_bromination acetylation Step 1: Acetylation (Ac2O) start->acetylation direct_products Mixture of Products: - Monobromo Isomers (C3, C5) - Dibromo Byproducts direct_bromination->direct_products protected_intermediate N-Acetyl-2-amino-4-methylbenzoic Acid acetylation->protected_intermediate protected_bromination Step 2: Bromination (Br2/AcOH) protected_intermediate->protected_bromination bromo_protected Monobrominated Acetanilide protected_bromination->bromo_protected deprotection Step 3: Deprotection (H+ or OH-) bromo_protected->deprotection final_product Regioselective Monobromo Product deprotection->final_product

References

minimizing polybromination byproducts in 2-Amino-5-bromo-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Amino-5-bromo-4-methylbenzoic acid, with a specific focus on minimizing the formation of polybrominated byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common polybrominated byproducts in this synthesis?

A1: The most common polybrominated byproduct is 2-Amino-3,5-dibromo-4-methylbenzoic acid. Due to the strong activating effects of the amino and methyl groups on the aromatic ring, electrophilic bromination can readily occur at multiple positions.

Q2: How can I minimize the formation of these polybrominated byproducts?

A2: The most effective strategy is to use a protecting group for the highly activating amino functionality. Acetylation of the amino group to form 2-Acetamido-4-methylbenzoic acid moderates the ring's reactivity, allowing for more selective monobromination.[1] After the bromination step, the acetyl group can be easily removed through hydrolysis.

Q3: Is it possible to achieve selective monobromination without a protecting group?

A3: While challenging, some degree of selectivity can be achieved in direct bromination by carefully controlling reaction conditions. This includes using a 1:1 stoichiometric ratio of the brominating agent, slow, portion-wise addition of the brominating agent, and maintaining low reaction temperatures (e.g., 0-5°C) to reduce the reaction rate and improve selectivity.[2] However, the protecting group strategy is generally more reliable for achieving high purity of the monobrominated product.[1]

Q4: What are the best brominating agents to use for this synthesis?

A4: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this type of reaction. It is a solid, making it easier to handle than liquid bromine, and can lead to higher selectivity, especially when used in conjunction with a protecting group strategy.[2][3]

Q5: How can I monitor the progress of the reaction to avoid over-bromination?

A5: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can track the consumption of the starting material and the formation of the product and byproducts.[4][5] Once the starting material is consumed and the desired product is the major spot, the reaction should be quenched to prevent further bromination.[2]

Q6: What is the best way to purify the final product and remove any polybrominated impurities?

A6: Recrystallization is a common and effective method for purifying the final product.[6] A mixed solvent system, such as ethanol/water or methanol/water, is often a good starting point for this compound.[7] If significant amounts of the dibromo byproduct are present, which is generally less soluble, a careful fractional crystallization or column chromatography may be necessary.

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Product loss during workup and purification. - Suboptimal reaction temperature.- Monitor the reaction by TLC to ensure the complete consumption of the starting material. - Ensure complete precipitation of the product and use appropriate extraction solvents to minimize loss. - Maintain the recommended reaction temperature to minimize byproduct formation.
High Percentage of Dibromo Byproduct - Over-bromination due to the highly activating nature of the unprotected amino group. - Use of excess brominating agent. - High reaction temperature.- Employ the protecting group strategy by acetylating the amino group before bromination. - Use a precise 1:1 molar ratio of the substrate to the brominating agent. - Perform the reaction at a lower temperature (e.g., 0-5°C) to improve selectivity for monobromination.[2]
Presence of Unreacted Starting Material - Insufficient amount of brominating agent. - Short reaction time.- Ensure the molar ratio of the brominating agent to the substrate is at least 1:1. - Continue to monitor the reaction by TLC until the starting material is no longer visible.
Product is Colored (Not Off-White) - Presence of impurities or oxidation byproducts.- Purify the crude product by recrystallization. - Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[2]

Data Presentation

The following table provides representative data on the outcomes of direct bromination versus a protecting group strategy for the synthesis of aminobenzoic acids, based on typical results reported in the literature for analogous reactions.

Synthesis StrategyBrominating AgentTypical Yield of Monobromo ProductTypical Yield of Dibromo ByproductPurity of Crude Product
Direct Bromination N-Bromosuccinimide (NBS)50-70%20-40%Moderate to Low
Protecting Group Strategy N-Bromosuccinimide (NBS)85-95%<5%High

Experimental Protocols

Method 1: Direct Bromination (with careful control of conditions)
  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2-Amino-4-methylbenzoic acid in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Bromination: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

Method 2: Protecting Group Strategy (Recommended)

Step 1: Acetylation of 2-Amino-4-methylbenzoic acid

  • Dissolution: In a fume hood, dissolve 2-Amino-4-methylbenzoic acid in glacial acetic acid.

  • Acetylation: Slowly add acetic anhydride to the solution with stirring.

  • Heating: After the initial exothermic reaction subsides, gently heat the mixture to ensure the reaction goes to completion.

  • Precipitation: Pour the warm mixture into ice-cold water to precipitate the N-acetyl-2-amino-4-methylbenzoic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of 2-Acetamido-4-methylbenzoic acid

  • Dissolution: Dissolve the dried 2-Acetamido-4-methylbenzoic acid in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in glacial acetic acid dropwise while maintaining the low temperature and stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.

  • Precipitation: Pour the reaction mixture into cold water to precipitate the crude 2-Acetamido-5-bromo-4-methylbenzoic acid.

  • Isolation: Collect the product by vacuum filtration, wash thoroughly with water, and then dry. A wash with a sodium bisulfite solution can be used to remove excess bromine.

Step 3: Hydrolysis of 2-Acetamido-5-bromo-4-methylbenzoic acid

  • Hydrolysis: Reflux the crude 2-Acetamido-5-bromo-4-methylbenzoic acid with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Neutralization: After the reaction is complete (monitored by TLC), cool the solution and neutralize it to precipitate the this compound.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the final purified product.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Synthesis of this compound cluster_reaction Reaction Monitoring cluster_analysis Product Analysis cluster_issues Troubleshooting cluster_solutions Solutions cluster_end Final Product Start Start Synthesis TLC Monitor by TLC Start->TLC Analysis Analyze Crude Product (NMR, LC-MS) TLC->Analysis Reaction Complete CheckPurity High Purity? Analysis->CheckPurity LowYield Low Yield? CheckPurity->LowYield Yes ProtectingGroup Use Protecting Group Strategy: - Acetylation - Bromination - Deprotection CheckPurity->ProtectingGroup No (High Dibromo Content) End Pure this compound CheckPurity->End Yes (High Purity) Optimize Optimize Reaction Conditions: - Temperature Control - Stoichiometry LowYield->Optimize Yes Purify Purification: - Recrystallization - Column Chromatography LowYield->Purify No, but impure Optimize->Start Re-run Reaction ProtectingGroup->Start Re-synthesize Purify->End

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-5-bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Amino-5-bromo-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling of this compound?

The structure of this compound presents several challenges that can affect the efficiency of the Suzuki coupling reaction:

  • Steric Hindrance: The substituents on the aromatic ring can sterically hinder the approach of the palladium catalyst, potentially slowing down the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Electronic Effects: The electron-donating amino group (-NH2) can increase the electron density at the bromine-bearing carbon, which can make the oxidative addition step more challenging.[1]

  • Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium center, which may lead to catalyst deactivation or inhibition.[2]

  • Carboxylic Acid Group Interference: Under the basic conditions required for the Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate. This can lead to solubility issues in common organic solvents and the carboxylate may coordinate with the palladium catalyst, affecting its activity.[2]

Q2: Which palladium catalyst systems are most effective for this type of substrate?

For sterically hindered and electronically rich substrates like this compound, conventional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may provide moderate to good yields. However, more advanced catalyst systems are often more effective. These typically involve a palladium(II) or palladium(0) precursor in combination with bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[3][4]

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective for challenging Suzuki couplings. They promote the formation of a reactive monoligated palladium(0) species and facilitate the difficult reductive elimination step.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes, such as Pd-PEPPSI-IPr, are often very active and stable catalysts that can be highly effective for these types of transformations.[3]

Q3: What is the role of the base in this reaction, and which bases are recommended?

The base plays a crucial role in the Suzuki coupling by activating the boronic acid for the transmetalation step.[5] For substrates containing an acidic proton, like the carboxylic acid in the target molecule, the choice and amount of base are critical.

  • Recommended Bases: Potassium phosphate (K₃PO₄) is a frequently used and reliable base for challenging Suzuki couplings.[3][4] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also common choices. The solubility and strength of the base are important factors to consider.[2] For anhydrous conditions, it's important to note that a small amount of water may be necessary for K₃PO₄ to be effective.[1]

Q4: What are common side reactions to look out for?

Several side reactions can occur during the Suzuki coupling of this compound, leading to reduced yields of the desired product:

  • Protodebromination: This is the replacement of the bromine atom with a hydrogen atom. It can be minimized by using anhydrous solvents and ensuring a rigorously inert atmosphere.[2]

  • Homocoupling: Dimerization of the boronic acid or the aryl bromide can occur, often promoted by the presence of oxygen.[2] Thoroughly degassing the reaction mixture is crucial to prevent this.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom. Using milder bases, lower reaction temperatures, or more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[2][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure they have been stored under an inert atmosphere. Consider using a more air-stable precatalyst.[2]
Suboptimal ligandFor sterically hindered substrates, standard ligands like PPh₃ may be ineffective. Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or an NHC ligand.[4]
Inappropriate baseThe base may not be strong enough or sufficiently soluble. Screen different bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered for better reactivity.[1][2]
Poor substrate solubilityThe carboxylate salt of the starting material may not be soluble. Experiment with different solvent systems, such as dioxane/water, toluene/water, or THF, to improve solubility.[2]
Insufficient degassingOxygen can deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.[2]
Significant Protodebromination Presence of a proton sourceUse anhydrous solvents and reagents. Ensure a rigorously inert atmosphere.
High reaction temperatureHigh temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer duration.
Prevalence of Homocoupling Presence of oxygenImprove the degassing procedure for all solvents and the reaction setup.[2]
Inefficient catalyst activationIf using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable precatalyst.[2]

Quantitative Data Summary

Disclaimer: The following data is based on Suzuki coupling reactions of structurally analogous substrates, as direct quantitative data for this compound is not widely available. These values should be used as a general guide for optimization.

Table 1: Performance of Different Catalyst Systems for the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine (a structural analog). [3]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidExpected High

Experimental Protocols

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[3]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Degassed Water

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the benzoic acid).[3]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Buchwald Ligand (SPhos)

This is a general protocol for the Suzuki-Miyaura coupling of challenging aryl bromides using a Buchwald ligand.[3]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Toluene

  • Degassed Water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).[3]

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base (Aryl Bromide, Boronic Acid, Base) B 2. Add Catalyst System (Pd Source + Ligand) A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (e.g., 80-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Dilute with Organic Solvent F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify (Column Chromatography) I->J

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Flowchart start Low Yield in Suzuki Coupling catalyst Check Catalyst System start->catalyst base_solvent Check Base & Solvent catalyst->base_solvent [ Catalyst OK ] solution1 Use fresh catalyst/ligand Switch to bulky ligand (e.g., SPhos) Use air-stable precatalyst catalyst->solution1 [ Issue Found ] conditions Check Reaction Conditions base_solvent->conditions [ Base/Solvent OK ] solution2 Screen bases (K3PO4, Cs2CO3) Ensure base is finely powdered Optimize solvent system for solubility base_solvent->solution2 [ Issue Found ] side_reactions Analyze for Side Reactions conditions->side_reactions [ Conditions OK ] solution3 Ensure rigorous degassing Optimize temperature Increase reaction time conditions->solution3 [ Issue Found ] solution4 Improve degassing (for homocoupling) Use anhydrous solvents (for protodebromination) Use boronic ester (for protodeboronation) side_reactions->solution4 [ Side Reactions Identified ]

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-5-bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Amino-5-bromo-4-methylbenzoic acid in common chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a crystalline solid that is generally soluble in polar organic solvents such as ethanol, ethers, and chlorinated hydrocarbons. However, it is poorly soluble in non-polar organic solvents and is practically insoluble in water under neutral pH conditions.[1] Its solubility is significantly influenced by the solvent's polarity, temperature, and the pH of the solution.

Q2: Why is this compound poorly soluble in some reaction conditions?

The limited solubility of this compound can be attributed to its rigid aromatic structure and the presence of both an acidic carboxylic acid group and a basic amino group. In neutral organic solvents, strong intermolecular hydrogen bonding can lead to the formation of dimers or larger aggregates, reducing its interaction with the solvent. In aqueous solutions at or near neutral pH, the molecule exists predominantly in its zwitterionic or neutral form, which has limited solubility.

Q3: How can I improve the solubility of this compound for my reaction?

Several strategies can be employed to enhance the solubility of this compound:

  • Solvent Selection: Choosing a suitable solvent is the first and most critical step. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and polar protic solvents like ethanol are often good starting points.[1]

  • pH Adjustment: For reactions in aqueous or protic media, increasing the pH by adding a base will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Salt Formation: The compound can be converted to its salt form by reacting it with a suitable base (e.g., NaOH, KOH, or an organic amine) prior to the reaction. This is a highly effective method for increasing solubility in polar solvents.

  • Co-solvents: Using a mixture of solvents can significantly improve solubility. A small amount of a highly polar co-solvent like DMF or DMSO can be added to a less polar solvent to enhance the dissolution of the starting material.

  • Temperature: Increasing the reaction temperature will generally increase the solubility of the compound. However, the thermal stability of the reactants and products must be considered.

  • Use of Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and can be excellent solvents for a wide range of organic compounds, including those with poor solubility in conventional solvents.[2][3][4][5]

Troubleshooting Guides

Issue 1: The starting material, this compound, is not dissolving in the chosen reaction solvent.
Potential Cause Troubleshooting Steps
Inappropriate solvent 1. Review the polarity of your chosen solvent. For this compound, polar aprotic solvents like DMF, DMSO, or polar protic solvents like ethanol are generally more effective than non-polar solvents like hexane or toluene. 2. If the reaction allows, consider switching to a solvent in which the compound is known to be more soluble.
Concentration is too high 1. Try increasing the volume of the solvent to decrease the overall concentration of the solution.
Low Temperature 1. Gently warm the mixture while stirring. An increase in temperature often leads to a significant increase in solubility. Ensure the temperature is compatible with the stability of all reaction components.
Insufficient Mixing 1. Use vigorous stirring or sonication to aid the dissolution process.
Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility of the starting material.
Potential Cause Troubleshooting Steps
Limited availability of the dissolved reactant 1. Employ Co-solvents: Add a small percentage of a high-polarity co-solvent (e.g., 5-10% DMF or DMSO) to the main reaction solvent to improve the solubility of the starting material. 2. In-situ Salt Formation: If your reaction conditions are compatible with a basic environment, add a suitable base (e.g., triethylamine, potassium carbonate) to the reaction mixture to form the more soluble carboxylate salt of the starting material in situ. 3. Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be used to transport the deprotonated, more soluble form of the acid from the aqueous phase to the organic phase where the reaction occurs.

Quantitative Solubility Data

Currently, there is a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of organic solvents at various temperatures in publicly available literature. To address this, we provide a general experimental protocol for you to determine this crucial data in your own laboratory.

Protocol for Determining Solubility

This protocol outlines a standard method for determining the solubility of a solid compound in a given solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials with tight-fitting caps

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that some solid remains undissolved at equilibrium.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand at the same temperature until the undissolved solid has settled.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a known volume of the same solvent.

    • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Data Presentation:

The determined solubility data should be summarized in a table for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)
e.g., Methanole.g., 25To be determined
e.g., Ethanole.g., 25To be determined
e.g., DMFe.g., 25To be determined
e.g., DMSOe.g., 25To be determined
e.g., THFe.g., 25To be determined

Experimental Protocols for Key Reactions

Here are detailed methodologies for common reactions involving this compound, with a focus on overcoming solubility issues.

Suzuki-Miyaura Coupling

Objective: To couple this compound with an arylboronic acid.

Challenge: The low solubility of the starting material can lead to low reaction rates and yields.

Strategy: In-situ salt formation using a base that also serves as the base for the catalytic cycle, and the use of a polar co-solvent system.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with aqueous HCl to a pH of ~2-3 to precipitate the product.

  • Filter the solid, wash with water, and then purify by recrystallization or column chromatography.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (K2CO3/K3PO4) B Inert Atmosphere: Evacuate & Backfill (N2/Ar) A->B C Add Catalyst: Pd(PPh3)4 B->C D Add Solvents: Dioxane/Water C->D E Heat & Stir: 80-100 °C D->E F Monitor Progress: TLC / LC-MS E->F G Cool to RT F->G H Acidify: Aqueous HCl G->H I Filter & Wash H->I J Purify: Recrystallization / Chromatography I->J

Suzuki Coupling Workflow for Poorly Soluble Substrate
Amide Bond Formation

Objective: To form an amide by coupling this compound with a primary or secondary amine.

Challenge: The carboxylic acid needs to be activated, and all components must remain in solution.

Strategy: Use of a polar aprotic solvent and a soluble coupling agent, with the addition of a non-nucleophilic base to aid solubility and neutralize byproducts.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.1 equivalents)

  • Non-nucleophilic base (e.g., DIPEA, 2-3 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • Dissolve this compound in the anhydrous solvent in a reaction vessel under an inert atmosphere. If solubility is an issue, gently warm the mixture or use sonication.

  • Add the coupling agent and the non-nucleophilic base to the solution and stir for 10-15 minutes to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide_Coupling_Workflow cluster_activation Acid Activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve Acid in Solvent: This compound in DMF/DMSO B Add Coupling Agent & Base: HATU & DIPEA A->B C Stir for 10-15 min B->C D Add Amine C->D E Stir at RT D->E F Monitor Progress: TLC / LC-MS E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Wash & Dry H->I J Purify: Column Chromatography I->J

Amide Coupling Workflow for Poorly Soluble Carboxylic Acid
Esterification

Objective: To form an ester from this compound and an alcohol.

Challenge: Traditional Fischer esterification with strong acid catalysts may not be suitable due to the presence of the amino group and potential side reactions. The solubility of the starting acid can also be problematic.

Strategy: Use of a mild, non-acidic activation method in a suitable organic solvent.

Materials:

  • This compound

  • Alcohol (1.5 equivalents)

  • DCC (dicyclohexylcarbodiimide, 1.1 equivalents) or EDC (1.1 equivalents)

  • DMAP (4-dimethylaminopyridine, 0.1 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or THF)

  • Reaction vessel

Procedure:

  • Suspend or dissolve this compound in the anhydrous solvent in a reaction vessel.

  • Add the alcohol and DMAP to the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the DCC or EDC portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the urea byproduct (if using DCC).

  • If using EDC, wash the reaction mixture with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Esterification_Workflow A Combine Reactants: - this compound - Alcohol - DMAP - Anhydrous Solvent (DCM/THF) B Cool to 0 °C A->B C Add DCC or EDC B->C D Warm to RT & Stir Overnight C->D E Monitor Progress: TLC D->E F Workup: - Filter Urea (DCC) - or Wash (EDC) E->F G Purify: Column Chromatography F->G

Esterification Workflow for Poorly Soluble Carboxylic Acid

References

Technical Support Center: Synthesis of Quinazolinones from 2-Amino-5-bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinazolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental procedures involving the synthesis of quinazolinones from 2-Amino-5-bromo-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the reaction of this compound with formamide?

The expected product is 6-bromo-7-methylquinazolin-4(3H)-one. The reaction proceeds via a cyclocondensation reaction, known as the Niementowski reaction, where formamide acts as both the reagent and a solvent, providing the additional carbon atom required for the quinazolinone ring system.

Q2: My reaction is not proceeding to completion, and I have a low yield of the desired quinazolinone. What are the possible causes?

Several factors can contribute to incomplete reactions and low yields:

  • Suboptimal Reaction Temperature: The Niementowski reaction often requires high temperatures, typically in the range of 130-180°C, to drive the cyclization.[1] Insufficient heating can lead to a sluggish or incomplete reaction.

  • Purity of Starting Materials: Impurities in the this compound or formamide can interfere with the reaction. Ensure the starting materials are of high purity.

  • Insufficient Reaction Time: While microwave-assisted syntheses can be rapid, conventional heating methods may require several hours.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reactivity of the Starting Material: The presence of both an electron-donating methyl group and an electron-withdrawing bromine atom on the anthranilic acid ring can influence the nucleophilicity of the amino group. This specific substitution pattern might require more forcing conditions compared to simpler anthranilic acids.

Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?

Common side reactions in the synthesis of quinazolinones from substituted anthranilic acids include:

  • Incomplete Cyclization: The intermediate N-formyl-2-amino-5-bromo-4-methylbenzoic acid may be present if the cyclization is not complete.

  • Decarboxylation: At the high temperatures required for the reaction, the starting material, this compound, can undergo decarboxylation to form 4-bromo-3-methylaniline. This aniline derivative can then potentially react with formamide to generate other impurities.

  • Dimerization: Under certain conditions, derivatives of anthranilic acid can undergo self-condensation to form dimeric byproducts. While less common, it is a possibility at elevated temperatures.

Q4: How can I minimize the formation of these side products?

To minimize side product formation, consider the following strategies:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. A systematic approach, varying one parameter at a time while monitoring the reaction profile by TLC or LC-MS, is recommended.

  • Use of a Dehydrating Agent: In some cases, the addition of a dehydrating agent like polyphosphoric acid (PPA) can promote the cyclization step and reduce the formation of intermediates resulting from incomplete water removal.[1]

  • Microwave Synthesis: Microwave-assisted synthesis can often provide rapid and efficient heating, leading to shorter reaction times and potentially cleaner reaction profiles with higher yields.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Impure starting materials.1. Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition. 2. Extend the reaction time, monitoring progress by TLC until the starting material is consumed. 3. Ensure the purity of this compound and formamide.
Multiple Products Observed on TLC 1. Incomplete cyclization. 2. Decarboxylation of starting material. 3. Dimerization or other side reactions.1. Increase reaction temperature or time to promote the final cyclization step. Consider adding a dehydrating agent like PPA. 2. Attempt the reaction at the lower end of the effective temperature range to minimize thermal decomposition. 3. Optimize the stoichiometry of the reactants. An excess of formamide is typically used.
Product Isolation Difficulties 1. Product is soluble in the workup solvent. 2. Co-precipitation of impurities.1. After quenching the reaction with water, cool the mixture in an ice bath to maximize precipitation of the product. 2. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF/water mixture) or by column chromatography on silica gel.

Experimental Protocols

Protocol 1: Conventional Synthesis of 6-bromo-7-methylquinazolin-4(3H)-one

This protocol is adapted from the general procedure for the Niementowski reaction.[1]

Materials:

  • This compound

  • Formamide

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (10 mmol) and formamide (40 mmol).

  • Heat the mixture with stirring to 130-140°C.

  • Maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water (approximately 50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then dry it thoroughly.

  • The crude 6-bromo-7-methylquinazolin-4(3H)-one can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 6-bromo-7-methylquinazolin-4(3H)-one

This protocol is a potential adaptation for the specific starting material, based on general microwave-assisted procedures for quinazolinone synthesis.[1]

Materials:

  • This compound

  • Formamide

  • Microwave vial

  • Ice-cold water

Procedure:

  • In a microwave vial, add this compound (1 mmol) and formamide (4 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the contents into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the product by recrystallization or column chromatography as needed.

Data Presentation

Reaction Condition Starting Material Reagent Expected Product Anticipated Yield Potential Side Products
Conventional Heating (130-140°C, 4-6h)Methyl 2-amino-5-bromobenzoateFormamide6-Bromoquinazolin-4(3H)-one~90%[1]Incomplete cyclization product, decarboxylation product.
Microwave Irradiation (150°C, 15-30 min)Methyl 2-amino-5-bromobenzoatePrimary Amine in DMF/EthanolN-substituted 6-bromoquinazolin-4(3H)-oneVariable, often highUnreacted starting materials, products of amine decomposition.[1]

Visualizations

Reaction_Pathway Main Reaction and Potential Side Reactions SM 2-Amino-5-bromo- 4-methylbenzoic acid Intermediate N-formyl Intermediate SM->Intermediate Formylation Decarboxylation_Product 4-bromo-3-methylaniline SM->Decarboxylation_Product Decarboxylation (High Temp) Dimer Dimeric Byproduct SM->Dimer Dimerization (High Temp) Formamide Formamide Product 6-bromo-7-methyl- quinazolin-4(3H)-one Intermediate->Product Cyclization (-H2O)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of Quinazolinone Check_Temp Is Reaction Temperature Optimal (130-180°C)? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Purity Are Starting Materials Pure? Check_Time->Check_Purity Yes Increase_Time->Check_Purity Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Optimize Consider Microwave or Dehydrating Agent Check_Purity->Optimize Yes Purify_SM->Optimize End Improved Yield Optimize->End

Caption: A logical workflow for troubleshooting low product yield.

References

troubleshooting guide for scaling up 2-Amino-5-bromo-4-methylbenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Amino-5-bromo-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic approach starts with 2-Amino-4-methylbenzoic acid. The key transformation is the regioselective bromination of the aromatic ring at the 5-position. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

Q2: What are the critical parameters to control during the bromination step when scaling up?

When scaling up the bromination of 2-Amino-4-methylbenzoic acid, several parameters are critical for ensuring high yield and purity:

  • Temperature Control: The reaction is often exothermic. Maintaining a consistent and low temperature, typically in an ice bath, is crucial to prevent the formation of over-brominated by-products such as di-brominated species.[1]

  • Reagent Stoichiometry: Precise control over the molar ratios of the starting material and the brominating agent is essential to avoid incomplete reactions or the generation of impurities.[1]

  • Addition Rate: A slow, controlled addition of the brominating agent helps to manage the reaction exotherm and maintain regioselectivity.

  • Mixing: Efficient agitation is necessary to ensure homogenous reaction conditions, which becomes more challenging on a larger scale.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1] By comparing the spots of the starting material (2-Amino-4-methylbenzoic acid) and the product, you can determine when the starting material has been completely consumed.[1] For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.[2]

Q4: What are the most effective methods for purifying the crude this compound?

Recrystallization is a widely used and effective technique for purifying the final product.[2] The choice of solvent is critical and may require some experimentation; common solvents for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2] If recrystallization does not provide the desired purity, column chromatography using silica gel can be employed to separate the target compound from persistent impurities.[2]

Q5: Which analytical techniques are recommended for final product purity assessment?

A combination of analytical techniques is recommended for a comprehensive purity assessment:[2]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting minor impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying the structure of any significant impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and aids in the identification of unknown impurities.[2]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting material. Consider extending the reaction time or moderately increasing the temperature.[2]
Degradation of starting material or product.Ensure reaction conditions are not too harsh (e.g., excessive temperature or extreme pH). Use purified reagents and solvents.[2]
Suboptimal stoichiometry of reagents.Carefully verify the molar ratios of reactants.
Loss of product during work-up and purification.Optimize the precipitation and washing steps to minimize product loss.[1]
Low Purity (Presence of By-products) Over-bromination (di-brominated species).Strictly control the temperature during the addition of the brominating agent and throughout the reaction.[1]
Presence of unreacted starting materials.Optimize reaction conditions (e.g., reaction time, temperature) to drive the reaction to completion. Purify the crude product using recrystallization or column chromatography.[2]
Isomeric impurities.Non-regioselective bromination can lead to isomeric impurities. Ensure precise temperature control and consider the choice of solvent and brominating agent to enhance regioselectivity.
Inconsistent Results Variability in reagent quality.Use reagents from a consistent and reliable source. Verify the purity of starting materials.[2]
Fluctuations in reaction conditions.Ensure precise control over temperature, pressure, and stirring rate, especially during scale-up.[2]
Presence of moisture or air in sensitive reactions.Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture or oxidation.[2]
Difficulty in Product Isolation Very fine particle size of the precipitated product.Adjust the precipitation conditions (e.g., temperature, rate of addition of anti-solvent) to encourage the formation of larger crystals.
Oiling out during recrystallization.Ensure the chosen recrystallization solvent is appropriate. The product should be sparingly soluble at room temperature and highly soluble at elevated temperatures.

Experimental Protocols

Illustrative Laboratory Scale Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-Amino-4-methylbenzoic acid (1.0 equivalent) in a suitable solvent (e.g., glacial acetic acid). Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Prepare a solution of N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) in the same solvent. Add the NBS solution dropwise to the cooled solution of the starting material over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

  • Filtration and Washing: Filter the resulting solid, wash it thoroughly with water to remove any residual acid and succinimide, and then with a small amount of a cold organic solvent (e.g., acetonitrile) to remove other impurities.[1]

  • Drying: Dry the solid under vacuum to obtain the crude this compound.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

G cluster_0 Synthesis Pathway Starting Material 2-Amino-4-methylbenzoic Acid Intermediate Bromination Reaction Starting Material->Intermediate NBS / Solvent Product This compound Intermediate->Product

Caption: Synthesis pathway for this compound.

G Start Low Yield or Purity Issue Identified CheckPurity Verify Purity of Starting Materials Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK CheckConditions Review Reaction Conditions (Temp, Time) ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckStoichiometry Confirm Reagent Stoichiometry StoichiometryOK Stoichiometry Correct? CheckStoichiometry->StoichiometryOK CheckWorkup Optimize Work-up & Purification WorkupOK Work-up Efficient? CheckWorkup->WorkupOK PurityOK->CheckConditions Yes Repurify Re-purify Starting Materials PurityOK->Repurify No ConditionsOK->CheckStoichiometry Yes AdjustConditions Adjust Temperature or Reaction Time ConditionsOK->AdjustConditions No StoichiometryOK->CheckWorkup Yes Recalculate Recalculate and Re-weigh Reagents StoichiometryOK->Recalculate No ModifyWorkup Modify Washing or Recrystallization WorkupOK->ModifyWorkup No End Problem Resolved WorkupOK->End Yes Repurify->CheckPurity AdjustConditions->CheckConditions Recalculate->CheckStoichiometry ModifyWorkup->CheckWorkup

Caption: Troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: Impurity Analysis of 2-Amino-5-bromo-4-methylbenzoic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying impurities in 2-Amino-5-bromo-4-methylbenzoic acid via High-Performance Liquid Chromatography (HPLC). The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a reversed-phase HPLC (RP-HPLC) method designed to separate this compound from its potential process-related impurities and degradation products.

1. Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, PDA/UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase B
010
2090
2590
2610
3010

2. Solution Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample in the same manner as the Standard Solution.

3. System Suitability

Before analysis, ensure the system is suitable for use by injecting the standard solution five times. The system suitability criteria are outlined in Table 2.

Table 2: System Suitability Requirements

ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0%
Tailing Factor 0.8 - 1.5
Theoretical Plates ≥ 2000

4. Analysis

Inject the sample solution and record the chromatogram. Identify and quantify impurities using the area normalization method.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) D System Equilibration A->D B Prepare Diluent (ACN/Water) C Prepare Standard & Sample Solutions B->C E System Suitability Test (SST) C->E D->E Equilibrate until baseline is stable F Inject Sample E->F If SST passes G Record Chromatogram F->G H Identify & Integrate Peaks G->H I Calculate Impurity Profile H->I

Caption: Workflow for HPLC Purity Determination.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Table 3: Common HPLC Troubleshooting Scenarios

SymptomPossible Cause(s)Recommended Action(s)
Peak Tailing (Asymmetry > 1.5)Secondary Silanol Interactions: The basic amino group on the analyte interacts with acidic silanol groups on the C18 column packing.[1][2]- Lower Mobile Phase pH: Ensure the pH of Mobile Phase A is low enough (e.g., pH 2-3 with phosphoric acid) to keep the silanol groups protonated and reduce interaction.[1][3] - Use a Different Column: Consider a column with a highly deactivated or end-capped stationary phase.[3]
Peak Fronting (Asymmetry < 0.8)Sample Overload: Injecting too much sample can saturate the column inlet.[4][5] Solvent Mismatch: Sample is dissolved in a solvent significantly stronger than the initial mobile phase.[4][5] Column Degradation: A void or channel has formed at the column inlet.[6]- Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[5][7] - Match Sample Solvent: Dissolve the sample in the initial mobile phase composition (90:10 Water:ACN) or a weaker solvent.[7] - Replace Column: If the problem persists with new samples, the column may be damaged and require replacement.[6][7]
Fluctuating Retention Times Inadequate Equilibration: The column was not sufficiently equilibrated between gradient runs.[7] Mobile Phase Composition Error: Incorrect preparation of mobile phases or pump proportioning issues.[7] Temperature Fluctuation: The column oven is not maintaining a stable temperature.[7]- Increase Equilibration Time: Extend the post-run equilibration time to at least 10 column volumes.[7] - Prepare Fresh Mobile Phase: Carefully prepare new mobile phases. Purge the pump lines thoroughly.[7] - Check Column Oven: Verify the stability of the column oven temperature.[7]
Ghost Peaks Contaminated Mobile Phase: Impurities in the water or solvent. Carryover: Residue from a previous injection.- Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared aqueous mobile phase. - Run a Blank Gradient: Inject the diluent to see if the ghost peak is present. - Implement Needle Wash: Use a strong solvent (e.g., 100% Acetonitrile) for the autosampler needle wash.
High Backpressure Column or Frit Blockage: Particulate matter from the sample or precipitated buffer has blocked the column inlet frit. System Blockage: Obstruction in the tubing or injector.- Filter Samples: Ensure all samples are filtered through a 0.45 µm syringe filter. - Use a Guard Column: Protect the analytical column from particulates and strongly retained compounds. - Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (check manufacturer's instructions first).[3]

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing common HPLC issues.

Troubleshooting_Logic Start Problem Observed in Chromatogram PeakShape Is the peak shape poor? Start->PeakShape RetentionTime Are retention times unstable? PeakShape->RetentionTime No Tailing Tailing? PeakShape->Tailing Yes Pressure Is backpressure abnormal? RetentionTime->Pressure No CheckEquilibration Increase Equilibration Time RetentionTime->CheckEquilibration Yes HighPressure High Pressure? Pressure->HighPressure Yes End Problem Resolved Pressure->End No Fronting Fronting? Tailing->Fronting No CheckpH Check Mobile Phase pH (Lower pH for silanol suppression) Tailing->CheckpH Yes CheckOverload Reduce Sample Concentration or Injection Volume Fronting->CheckOverload Yes CheckSolvent Match Sample Solvent to Mobile Phase CheckOverload->CheckSolvent CheckMobilePhase Remake Mobile Phase CheckEquilibration->CheckMobilePhase CheckTemp Verify Column Temperature CheckMobilePhase->CheckTemp FlushSystem Flush System Components (Reverse flush column) HighPressure->FlushSystem Yes UseGuard Install/Replace Guard Column FlushSystem->UseGuard

Caption: A logical guide for HPLC troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in this compound?

A1: Based on common synthetic routes for similar molecules, which often involve the bromination of an amino-methylbenzoic acid precursor, potential impurities include:

  • Starting Material: Unreacted 2-Amino-4-methylbenzoic acid.

  • Isomeric Impurities: Positional isomers formed during bromination, such as 2-Amino-3-bromo-4-methylbenzoic acid.

  • Over-brominated Species: Di-brominated products, such as 2-Amino-3,5-dibromo-4-methylbenzoic acid.[8][9]

  • Degradation Products: Products from forced degradation (acidic, basic, oxidative, thermal, photolytic stress) should be investigated to establish the stability-indicating nature of the method.

Q2: My peak for this compound is tailing severely. What is the most common cause and solution?

A2: The most common cause is the interaction between the basic amino group of your analyte and residual acidic silanol groups on the silica-based C18 column.[3] This secondary interaction mechanism causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak. The most effective solution is to lower the pH of your aqueous mobile phase (Mobile Phase A) to around 2.5 using an acid like phosphoric acid. This protonates the silanol groups, minimizing the unwanted ionic interaction.[1][3]

Q3: Why is a gradient elution recommended instead of an isocratic method?

A3: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. Early-eluting, more polar impurities (like potential starting materials) are resolved in the highly aqueous initial conditions, while later-eluting, less polar impurities (like di-brominated species) are effectively eluted as the percentage of organic solvent (acetonitrile) increases. This approach provides good peak shapes for all components and reduces the overall run time compared to an isocratic method that could resolve the later-eluting peaks.

Q4: How do I perform a forced degradation study to confirm my method is stability-indicating?

A4: A forced degradation study intentionally stresses the sample to produce degradation products.[9] This helps demonstrate that your analytical method can separate the main peak from any potential degradants that might form during the product's shelf life. Typical stress conditions include:

  • Acid Hydrolysis: Heat the sample in a dilute acid (e.g., 0.1N HCl).

  • Base Hydrolysis: Heat the sample in a dilute base (e.g., 0.1N NaOH).

  • Oxidation: Expose the sample to a reagent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Expose the solid sample to dry heat.

  • Photolytic Stress: Expose the sample to UV and visible light as per ICH Q1B guidelines.

Analyze the stressed samples using your HPLC method. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main this compound peak.

References

Validation & Comparative

comparing reactivity of 2-Amino-5-bromo-4-methylbenzoic acid with other halogenated anthranilic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Amino-5-bromo-4-methylbenzoic acid with other halogenated anthranilic acids. The information presented is supported by established chemical principles and available experimental data to assist researchers in selecting optimal starting materials for their synthetic endeavors.

Introduction

This compound is a versatile substituted anthranilic acid derivative. Its utility as a synthetic intermediate stems from the presence of three key functional groups: an amino group, a carboxylic acid, and a bromine atom, all attached to a methyl-substituted benzene ring. The interplay of the electronic effects of these substituents dictates the molecule's reactivity in a variety of organic transformations. This guide will explore its reactivity in comparison to other halogenated anthranilic acids, focusing on reactions at the functional groups and those involving the aromatic ring.

Electronic Effects of Substituents

The reactivity of a substituted benzene ring is governed by the electron-donating or electron-withdrawing nature of its substituents, a phenomenon quantified by Hammett constants (σ). Electron-donating groups (EDGs) increase the electron density of the ring, activating it towards electrophilic attack and increasing the nucleophilicity of other substituents like the amino group. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, making it more susceptible to nucleophilic attack and increasing the acidity of the carboxylic acid group.

The substituents on this compound have the following effects:

  • Amino (-NH₂): A strong activating group with a significant electron-donating resonance effect (-M) and a weaker electron-withdrawing inductive effect (-I).

  • Carboxylic acid (-COOH): A deactivating, electron-withdrawing group (-I and -M effects).

  • Bromo (-Br): A deactivating group that withdraws electron density through its inductive effect (-I) but has a weak electron-donating resonance effect (+M).

  • Methyl (-CH₃): A weak activating group that donates electron density through an inductive effect (+I) and hyperconjugation.

The overall reactivity is a composite of these effects. The Hammett constants provide a quantitative measure of the electronic influence of these substituents on the reactivity of the molecule.

Data Presentation: Hammett Substituent Constants
Substituentσ (meta)σ (para)Electronic Effect
-NH₂-0.161-0.66Strong Electron-Donating
-CH₃-0.069-0.170Weak Electron-Donating
-H0.0000.000Reference
-F+0.337+0.062Electron-Withdrawing (Inductive)
-Cl+0.373+0.227Electron-Withdrawing (Inductive)
-Br+0.393+0.232Electron-Withdrawing (Inductive)
-I+0.353+0.276Electron-Withdrawing (Inductive)
-COOH+0.37+0.45Strong Electron-Withdrawing
-NO₂+0.710+0.778Very Strong Electron-Withdrawing

Data sourced from Wikipedia's page on the Hammett equation.[1]

Reactivity at the Carboxylic Acid and Amino Groups

The electronic environment of the aromatic ring directly influences the properties of the amino and carboxylic acid groups.

Acidity of the Carboxylic Acid Group (pKa)

The acidity of the carboxylic acid is enhanced by electron-withdrawing groups, which stabilize the resulting carboxylate anion. Halogens exert an electron-withdrawing inductive effect, thus increasing the acidity (lowering the pKa) compared to unsubstituted anthranilic acid. The general trend for the inductive effect of halogens is F > Cl > Br > I. The position of the halogen relative to the carboxylic acid is also crucial.

Data Presentation: pKa Values of Substituted Anthranilic Acids
CompoundpKa
Anthranilic acid (2-aminobenzoic acid)4.85 (carboxyl)
2-Amino-4-bromo-5-fluorobenzoic acid4.37 (predicted)
Nucleophilicity of the Amino Group

The nucleophilicity of the amino group is enhanced by electron-donating groups and diminished by electron-withdrawing groups. Therefore, the amino group in anthranilic acids with electron-donating substituents like a methyl group will be more nucleophilic than those with multiple electron-withdrawing halogens. This is relevant for reactions such as N-alkylation and N-acylation.

Reactivity Involving the Aromatic Ring and Halogen Substituent

The carbon-halogen bond is a key site for many important synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively.[4][5][6][7][8] The reactivity of the aryl halide in these reactions is largely dependent on the strength of the carbon-halogen bond. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.

The general reactivity trend for the halogens is: C-I > C-Br > C-Cl > C-F .[9]

This trend indicates that iodo-substituted anthranilic acids will be the most reactive in these coupling reactions, followed by bromo-, chloro-, and fluoro-substituted analogues. Therefore, this compound is expected to be more reactive than its chloro- and fluoro- counterparts but less reactive than an iodo-substituted version.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the halogenated anthranilic acid (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system (e.g., toluene/water, dioxane/water) is added.

  • The reaction mixture is heated (typically between 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.[10][11]

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halogenated anthranilic acid (1.0 eq.), the amine (1.0-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 1-5 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 eq.).

  • Anhydrous solvent (e.g., toluene, dioxane) is added.

  • The vessel is sealed and heated (typically between 80-120 °C) with stirring for the required time.

  • After cooling, the reaction mixture is diluted with a suitable solvent and filtered to remove inorganic salts.

  • The filtrate is concentrated, and the residue is purified by column chromatography.[4][7]

Mandatory Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling cluster_reactants Reactants ArylHalide Aryl Halide (e.g., 2-Amino-5-bromo- 4-methylbenzoic acid) ReactionVessel Reaction Setup (Inert Atmosphere) BoronicAcid Boronic Acid/Ester Base Base Solvent Solvent Catalyst Pd(0) Catalyst Heating Heating (80-110 °C) ReactionVessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[12][13][14][15] This reaction is generally favored by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to the leaving group.

The presence of the strong electron-donating amino group in anthranilic acids generally disfavors SNAr reactions. However, the reactivity of the halogen as a leaving group in SNAr follows the trend: F > Cl > Br > I . This is opposite to the trend in cross-coupling reactions and is due to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack.

Sandmeyer Reaction

The Sandmeyer reaction provides a pathway to replace the amino group of an aryl amine with a variety of substituents, including halogens, cyano, and hydroxyl groups.[16][17][18][19] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt.[16][17] This reaction is particularly useful for synthesizing halogenated aromatic compounds with substitution patterns that are not easily accessible through direct halogenation.[18][20]

General Protocol for Sandmeyer Reaction (Bromination):

  • The anthranilic acid is dissolved in an aqueous acidic solution (e.g., HBr/H₂O) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared.

  • The cold diazonium salt solution is slowly added to the CuBr solution.

  • Effervescence (evolution of N₂ gas) is observed. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • The reaction mixture is then typically heated to ensure complete decomposition of the diazonium salt.

  • After cooling, the product is isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Mandatory Visualization: Factors Influencing Reactivity

Reactivity_Factors cluster_properties Molecular Properties cluster_reactions Reaction Types & Reactivity Trends Parent Halogenated Anthranilic Acid ElectronicEffects Electronic Effects (Inductive & Resonance) Parent->ElectronicEffects BondStrength Carbon-Halogen Bond Strength Parent->BondStrength Acidity Acidity (pKa) (EWG increases acidity) ElectronicEffects->Acidity Nucleophilicity Nucleophilicity (-NH2) (EDG increases nucleophilicity) ElectronicEffects->Nucleophilicity SNAr SNAr (F > Cl > Br > I) ElectronicEffects->SNAr CrossCoupling Cross-Coupling (I > Br > Cl > F) BondStrength->CrossCoupling

Caption: Key factors influencing the reactivity of halogenated anthranilic acids.

Conclusion

The reactivity of this compound is a nuanced interplay of its various substituents. In comparison to other halogenated anthranilic acids:

  • Acidity and Nucleophilicity: Its acidity is likely intermediate, influenced by the opposing effects of the bromo (electron-withdrawing) and the amino/methyl (electron-donating) groups. The nucleophilicity of its amino group is expected to be higher than in analogues with more or stronger electron-withdrawing groups.

  • Cross-Coupling Reactions: It is a suitable substrate for palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings. Its reactivity is greater than chloro- and fluoro-analogues but less than iodo-analogues, providing a balance between reactivity and stability.

  • SNAr Reactions: Like other anthranilic acids, it is generally a poor substrate for SNAr reactions due to the presence of the strongly electron-donating amino group.

The selection of a specific halogenated anthranilic acid for a synthetic route will therefore depend on the desired transformation. This compound offers a versatile platform, particularly for modifications via cross-coupling at the C-Br bond, while retaining modifiable amino and carboxylic acid functional groups.

References

A Comparative Guide to the Biological Activity of 2-Amino-5-bromo-4-methylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Amino-5-bromo-4-methylbenzoic acid and its positional isomers. While direct comparative studies on the biological activities of these specific isomers are limited in publicly available literature, this document synthesizes information on their roles as synthetic intermediates and the potential therapeutic applications of their derivatives. The influence of isomeric positioning of the amino, bromo, and methyl groups on the benzoic acid scaffold is a critical determinant of the potential pharmacological profile of resulting compounds.

Influence of Isomeric Structure on Potential Biological Activity

The precise arrangement of functional groups on the benzoic acid ring significantly impacts the physicochemical properties and, consequently, the biological activity of a molecule. Isomers of aminobenzoic acid, for instance, exhibit distinct pharmacological profiles. Derivatives of ortho-aminobenzoic acid (anthranilic acid) are recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. In contrast, para-aminobenzoic acid (PABA) is a key component in the folate synthesis pathway of bacteria, making it a target for sulfonamide antibiotics.

Summary of this compound and Its Isomers as Synthetic Intermediates

The primary role of these compounds, as documented in chemical literature, is as building blocks in organic synthesis. The table below summarizes the available information on this compound and some of its isomers, highlighting their utility in the synthesis of potentially bioactive compounds.

Compound NameCAS NumberRole as a Synthetic IntermediatePotential Biological Activities of Derivatives
This compound 106976-24-3A versatile intermediate for further functionalization and incorporation into more complex organic structures.[1]Potential applications in the development of pharmaceuticals and functional materials.[1]
2-Amino-3-bromo-5-methylbenzoic acid 13091-43-5Used in the synthesis of pharmaceuticals.The amino group's presence makes it relevant in biochemical contexts for potential hydrogen bond formation.
2-Amino-4-bromo-5-methylbenzoic acid 106976-24-3A valuable synthetic intermediate and building block in organic and medicinal chemistry research.[2]Key intermediate in constructing active pharmaceutical ingredients.[2]

Note: The lack of direct experimental data in the table highlights a significant gap in the current scientific literature regarding the intrinsic biological activities of these specific isomers.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of the biological activities of novel chemical entities. Below are generalized methodologies for assessing potential antimicrobial, cytotoxic, and anti-inflammatory activities relevant to the derivatives of the compounds discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.[3][4]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a suitable buffer.[5][6]

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.[5][6]

  • Reaction and Termination: The reaction is allowed to proceed for a specific time and then terminated.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

  • IC50 Determination: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz can effectively illustrate complex processes. Below are examples of a generalized experimental workflow for screening biological activities and the cyclooxygenase signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis of Isomers Start->Synthesis Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC50) Purification->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Purification->Anti_inflammatory Data Collect & Analyze Data Antimicrobial->Data Cytotoxicity->Data Anti_inflammatory->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized experimental workflow for the synthesis and biological screening of novel chemical compounds.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces

Caption: The cyclooxygenase (COX) signaling pathway, a key target for anti-inflammatory drugs.[7][8][9][10][11]

References

A Comparative Guide to Alternative Synthetic Routes for 2-Amino-5-bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three alternative synthetic routes for the preparation of 2-Amino-5-bromo-4-methylbenzoic acid, a key building block in pharmaceutical and materials science. The routes are evaluated based on their efficiency, scalability, and reagent profiles, with supporting experimental data where available.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct BrominationRoute 2: Buchwald-Hartwig AminationRoute 3: Multi-Step Industrial Synthesis
Starting Material 2-Amino-4-methylbenzoic acid2,5-Dibromo-4-methylbenzoic acid4-Methylbenzoic acid
Key Transformations Electrophilic Aromatic SubstitutionPalladium-Catalyzed Cross-CouplingNitration, Reduction, Bromination
Reported Yield Not explicitly reported for this substrate; yields for similar reactions are moderate to high.Generally high for aryl aminations, but specific data for this substrate is unavailable.High overall yield reported for analogous multi-step syntheses.
Purity Potential for isomeric impurities requiring careful purification.Generally high, with potential for catalyst and ligand contamination.High purity achievable with purification at each step.
Scalability Moderate; handling of bromine can be a concern on a large scale.Good; widely used in industrial settings.Excellent; designed for large-scale production.
Advantages Shortest route (single step).High functional group tolerance and generally high yields.Cost-effective starting materials, well-established reactions.
Disadvantages Potential for poor regioselectivity, hazardous reagents (Br₂).Expensive catalyst and ligands, requires inert atmosphere.Longer reaction sequence, use of strong acids and nitrating agents.

Route 1: Direct Electrophilic Bromination

This approach involves the direct bromination of commercially available 2-amino-4-methylbenzoic acid. The amino and methyl groups are both activating and ortho-, para-directing, which should favor substitution at the C5 position.

Visualizing the Pathway

Route_1_Direct_Bromination start 2-Amino-4-methylbenzoic acid product This compound start->product Electrophilic Aromatic Substitution reagents Brominating Agent (e.g., NBS or Br₂/AcOH) Route_2_Buchwald_Hartwig cluster_reagents start 2,5-Dibromo-4-methylbenzoic acid product This compound start->product Buchwald-Hartwig Cross-Coupling catalyst Pd Catalyst (e.g., Pd₂(dba)₃) ligand Phosphine Ligand (e.g., XPhos) base Base (e.g., NaOtBu) amine Ammonia Equivalent (e.g., Aqueous NH₃) Route_3_Industrial start 4-Methylbenzoic acid intermediate1 4-Methyl-3-nitrobenzoic acid start->intermediate1 Nitration (HNO₃/H₂SO₄) intermediate2 3-Amino-4-methylbenzoic acid intermediate1->intermediate2 Reduction (e.g., Fe/HCl or H₂/Pd-C) product This compound intermediate2->product Bromination (e.g., NBS)

A Comparative Analysis of Catalysts for Suzuki Coupling with 2-Amino-5-bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly valued for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] A critical application of this reaction is in the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[1][2] The successful coupling of substrates with multiple functional groups, such as 2-Amino-5-bromo-4-methylbenzoic acid, presents a significant challenge in catalyst selection to achieve high yields and selectivity. The presence of both an activating amino group and a deactivating carboxyl group on the aromatic ring can influence the catalytic cycle, making the choice of catalyst system paramount.[1]

This guide provides a comparative overview of various catalyst systems applicable to the Suzuki-Miyaura coupling of this compound and its analogs, supported by experimental data from the literature. While direct comparative data for this compound is limited, the performance of different palladium-based catalytic systems in the Suzuki coupling of structurally analogous substrates provides a strong indication of expected performance.

Catalyst Performance Comparison

The efficiency of the Suzuki coupling is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. Below is a summary of the performance of different catalyst systems in the Suzuki coupling of substrates structurally similar to this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate
Palladium Catalysts
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95-78-882-Amino-5-bromo-4-methylpyridine[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[1]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O---4-Amino-3-bromobenzoic acid analog[1]
Pd-PEPPSI-IPr-K₂CO₃Anhydrous THF60-804-12High (not specified)2-Amino-5-bromo-4-methylpyridine[2]
Nickel Catalysts
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene11018Good (not specified)4-Amino-3-bromobenzoic acid analog[1]

Note: The yields reported are for analogous or structurally related substrates and serve as a strong indicator for catalyst performance with this compound.

Experimental Workflow

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction is depicted below. This process involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating and product purification.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent A->B 1. C Degas Mixture B->C 2. D Add Catalyst/Ligand C->D 3. E Heat and Stir under Inert Atmosphere D->E 4. F Cool to Room Temperature E->F 5. G Aqueous Work-up F->G 6. H Extraction G->H 7. I Dry and Concentrate H->I 8. J Purify by Chromatography I->J 9.

General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions using different catalyst systems. These can be adapted for the coupling of this compound.

Protocol 1: Palladium-Catalyzed Coupling using Pd(PPh₃)₄

This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[1]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Coupling using a Buchwald Ligand (SPhos)

This protocol is for the Suzuki-Miyaura coupling of challenging aryl bromides using a Buchwald ligand, which is often effective for sterically demanding substrates.[2][4]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

    • SPhos (0.04 equiv)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Toluene and degassed water

    • Inert atmosphere (Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed toluene and water.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring its progress.

    • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

    • Purify the crude product by column chromatography.

Protocol 3: Nickel-Catalyzed Coupling using NiCl₂(PCy₃)₂

Nickel-based catalysts are emerging as a cost-effective and highly active alternative for cross-coupling reactions.[1]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • NiCl₂(PCy₃)₂ (5 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Anhydrous toluene

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ to a dry Schlenk tube.

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 110 °C.

    • Stir the reaction for 18-24 hours, monitoring its progress by TLC or GC-MS.

    • After completion, cool the reaction and purify as described in the previous protocols.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction generally involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) l1 Catalyst Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) l2 Oxidized Complex Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') l3 Coupling Complex

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-methylbenzoic Acid Analogs and Related Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies on a comprehensive series of 2-Amino-5-bromo-4-methylbenzoic acid analogs are limited in publicly available literature. This guide provides a comparative analysis based on SAR data from structurally related aminobenzoic acid derivatives to infer potential relationships and guide future research.

Introduction

Substituted aminobenzoic acids are a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of various functional groups on the aminobenzoic acid core can significantly modulate the compound's physicochemical properties and its interaction with biological targets. This guide focuses on the potential SAR of this compound analogs by examining the effects of similar substitutions on related aminobenzoic acid cores.

Structure-Activity Relationship Insights from Related Compounds

The biological activity of aminobenzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring, as well as modifications to the amino and carboxylic acid groups.

Influence of Halogen Substitution

The presence and nature of a halogen substituent can dramatically impact the biological activity of aminobenzoic acid derivatives. Generally, halogenation increases lipophilicity, which can enhance cell membrane permeability.

A comparative study on halogenated Schiff bases of 4-aminobenzoic acid highlighted that iodo-substituted compounds generally exhibit comparable or more potent antimicrobial and antifungal activity than their bromo-substituted counterparts.[3] This suggests that the greater size and polarizability of iodine may facilitate stronger interactions with biological targets.[3]

Impact of Other Ring Substituents

The positioning of electron-donating or electron-withdrawing groups on the aromatic ring can influence the electronic environment of the molecule and its binding affinity to target proteins. For local anesthetic activity in benzoic acid derivatives, electron-donating groups such as alkoxy, amino, and alkylamino in the ortho or para positions can enhance activity by increasing the electron density of the carbonyl oxygen.[4][5]

Modifications of the Amino and Carboxylic Acid Groups

Conversion of the carboxylic acid to an ester or amide is a common strategy to modify the polarity and pharmacokinetic properties of the parent compound. Similarly, derivatization of the amino group, for instance, through the formation of Schiff bases, has been shown to yield compounds with significant antibacterial, antifungal, and cytotoxic activities.[6][7]

Quantitative Data on Related Aminobenzoic Acid Analogs

The following tables summarize the biological activities of various substituted aminobenzoic acid derivatives from the literature. This data can serve as a reference for predicting the potential activity of novel this compound analogs.

Table 1: Antimicrobial and Antifungal Activity of Halogenated Schiff Bases of 4-Aminobenzoic Acid [3]

Compound IDR1 (Halogen)R2 (Halogen)MIC (µM) vs. S. aureusMIC (µM) vs. C. albicans
1 5-BrH62.5125
2 5-IH31.2562.5
3 3,5-di-BrH15.631.25
4 3,5-di-IH7.815.6

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Table 2: Cytotoxicity of Substituted 4-Aminobenzoic Acid Schiff Base Analogs against HepG2 Cancer Cell Line [7]

Compound IDAldehyde MoietyIC₅₀ (µM)
5 5-Bromo-salicylaldehyde> 50
6 5-Iodo-salicylaldehyde35.2
7 3,5-Dibromo-salicylaldehyde20.1
8 3,5-Diiodo-salicylaldehyde15.0

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher cytotoxic potency.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are methodologies for key assays relevant to the study of aminobenzoic acid analogs.

General Procedure for Synthesis of Substituted Aminobenzoic Acid Analogs

A common synthetic route involves the reaction of a substituted aminobenzoic acid with an appropriate aldehyde or acyl chloride to form Schiff bases or amides, respectively.

Example: Synthesis of Schiff Base Analogs [6]

  • Dissolve 4-aminobenzoic acid in methanol.

  • Add one equivalent of the desired substituted aldehyde to the solution.

  • Add a catalytic amount of an acid (e.g., HCl or toluene-4-sulfonic acid).

  • Reflux the mixture for 3-5 hours.

  • Allow the reaction to stir at room temperature for 12 hours.

  • The resulting precipitate is collected by filtration, washed, and can be purified by recrystallization.

Cytotoxicity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][9][10]

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[11]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][10]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by using an orbital shaker for 15 minutes.[9][12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (2-Amino-4-methylbenzoic acid, Substituted Aldehydes/Acyl Chlorides) reaction Chemical Reaction (e.g., Schiff Base Formation) start->reaction purification Purification (Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity Test Analogs sar_analysis Structure-Activity Relationship Analysis cytotoxicity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival Proliferation Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Potential Inhibitor (Aminobenzoic Acid Analog) Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-Amino-5-bromo-4-methylbenzoic Acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential as a therapeutic agent. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement. This guide offers a comparative overview of the structural validation of 2-Amino-5-bromo-4-methylbenzoic acid, presenting benchmark crystallographic data, a detailed experimental protocol, and a comparison with alternative structural elucidation techniques.

The unequivocal determination of the crystal structure of a small molecule like this compound is paramount for confirming its chemical identity, understanding its solid-state properties, and enabling structure-based drug design. While various analytical techniques can provide structural information, single-crystal X-ray diffraction (scXRD) offers an unparalleled level of detail, revealing precise bond lengths, bond angles, and the overall molecular conformation.

Comparative Crystallographic Data

To illustrate the typical results obtained from a single-crystal X-ray diffraction study of a small organic molecule, the following table presents crystallographic data for a structurally related compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. This data serves as a representative example of the parameters determined in such an analysis.

Parameter2-Methyl-4-[(4-methylphenyl)amino]benzoic acid[1][2][3]
Chemical FormulaC15H15NO2
Formula Weight241.28
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)16.4180 (5)
b (Å)9.9205 (3)
c (Å)15.2137 (5)
β (°)95.722 (3)
Volume (ų)2465.58 (12)
Z8
Density (calculated) (Mg m⁻³)1.300
Absorption Coefficient (mm⁻¹)0.69
F(000)1024
Crystal Size (mm)0.44 x 0.32 x 0.21
Radiation typeCu Kα
Temperature (K)150
Reflections collected / unique8217 / 2419
Rint0.027
R[F² > 2σ(F²)], wR(F²), S0.046, 0.133, 1.10

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by scXRD follows a well-defined workflow, from crystal preparation to structure refinement. The following protocol is a generalized procedure applicable to small organic molecules like this compound.

1. Synthesis and Crystallization: The target compound, this compound, is first synthesized and purified. High-purity material is crucial for obtaining diffraction-quality single crystals. Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate)[2].

2. Crystal Mounting and Data Collection: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and radiation damage. Data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Data Processing and Structure Solution: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption. The resulting data is used to determine the unit cell parameters and the space group of the crystal. The crystal structure is then solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This initial model is subsequently refined.

4. Structure Refinement and Validation: The initial structural model is refined against the experimental diffraction data using least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

G Experimental Workflow for Single-Crystal X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Finalization synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CSD) refinement->validation

Figure 1. Experimental workflow for single-crystal X-ray crystallography.

Alternative Structural Elucidation Techniques: A Comparison

While single-crystal X-ray crystallography is the definitive method, obtaining suitable single crystals can be challenging. In such cases, alternative techniques can provide valuable structural insights.

  • Three-Dimensional Electron Diffraction (3DED): This technique is analogous to scXRD but uses a beam of electrons instead of X-rays. A key advantage of 3DED is its ability to determine structures from nanocrystals that are too small for conventional X-ray diffraction.[4][5]

  • Crystal Structure Prediction (CSP): CSP methods use computational algorithms to predict the most stable crystal packing arrangements of a molecule based on its chemical diagram alone.[5] When combined with powder X-ray diffraction (PXRD) data, CSP can be a powerful tool for structure determination in the absence of single crystals.[4][5]

  • Nuclear Magnetic Resonance (NMR) Crystallography: Solid-state NMR spectroscopy, in conjunction with CSP and DFT chemical shift calculations, can be used to solve and verify crystal structures from microcrystalline powders.[4]

G Comparison of Structure Validation Techniques cluster_0 Primary Technique cluster_1 Alternative Techniques cluster_2 Outcome scXRD Single-Crystal X-ray Diffraction (scXRD) (Gold Standard) structure Validated 3D Molecular Structure scXRD->structure Definitive ED 3D Electron Diffraction (3DED) (For nanocrystals) ED->structure High Resolution CSP Crystal Structure Prediction (CSP) + Powder X-ray Diffraction (PXRD) CSP->structure Predictive NMR NMR Crystallography (For microcrystalline powders) NMR->structure Confirmatory

Figure 2. Comparison of techniques for small molecule structure validation.

References

comparing the efficacy of different brominating agents for 2-amino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective halogenation of aromatic compounds is a critical step in the synthesis of complex molecules. This guide provides a comparative analysis of different brominating agents for the functionalization of 2-amino-4-methylbenzoic acid, a key intermediate in the production of pharmaceuticals and other fine chemicals. Due to a lack of direct comparative studies on 2-amino-4-methylbenzoic acid, this guide presents data from analogous reactions with structurally similar aminobenzoic acid derivatives to provide a foundational understanding of potential synthetic routes.

Comparison of Brominating Agents

The selection of a brominating agent is crucial as it influences the yield, selectivity, and environmental impact of the synthesis. Below is a comparison of common brominating agents, with their efficacy assessed based on reactions with similar substrates.

Brominating AgentSubstrateProductYieldReaction ConditionsReference
Bromine (vapor)m-Aminobenzoic acid3-Amino-2,4,6-tribromobenzoic acidNot specifiedConcentrated HCl, water, ice bath, 3 hours[1]
N-Bromosuccinimide (NBS)2-Amino-6-nitrobenzoic acid2-Amino-4-bromo-6-nitrobenzoic acidNot specifiedConcentrated H₂SO₄, Dichloromethane (DCM)[2]
N-Bromosuccinimide (NBS)4-acetyl-2-methylbenzoic acid methyl ester intermediate4-(bromoacetyl)-2-methylbenzoic acid methyl ester74%Tetrahydrofuran, water, 80°C, 8 hours[3]

Experimental Protocols

The following are representative experimental protocols for the bromination of aminobenzoic acid derivatives, which can be adapted for 2-amino-4-methylbenzoic acid.

Protocol 1: Bromination using Bromine Vapor

This protocol is adapted from the synthesis of 3-amino-2,4,6-tribromobenzoic acid.[1]

Materials:

  • m-Aminobenzoic acid

  • Concentrated hydrochloric acid

  • Water

  • Bromine

Procedure:

  • A reaction flask is charged with m-aminobenzoic acid, concentrated hydrochloric acid, and water.

  • The flask is cooled in an ice bath, and stirring is initiated.

  • Bromine is placed in a separate vaporization flask and gently heated to 40–50°C.

  • Bromine vapor is drawn through the reaction mixture via suction.

  • Stirring and cooling are maintained throughout the reaction, during which the product precipitates. The bromination typically requires about 3 hours and is complete when the slurry develops a distinct yellow color.

  • The solid product is immediately collected by filtration and washed thoroughly with water to remove excess bromine and acids.

Protocol 2: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from the synthesis of 2-amino-4-bromo-6-nitrobenzoic acid.[2]

Materials:

  • 2-Amino-6-nitrobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-amino-6-nitrobenzoic acid in dichloromethane, add concentrated sulfuric acid.

  • Cool the mixture to 0°C.

  • Add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature.

  • Allow the reaction to stir at room temperature until completion, monitored by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Experimental Workflow

The general workflow for the bromination of an aminobenzoic acid derivative can be visualized as follows:

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactant Dissolve Aminobenzoic Acid in appropriate solvent Start->Reactant Cooling Cool reaction mixture (e.g., 0°C) Reactant->Cooling Add_Reagent Add Brominating Agent (e.g., NBS or Br2 vapor) Cooling->Add_Reagent Stir Stir at controlled temperature Add_Reagent->Stir Monitor Monitor reaction (e.g., TLC) Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Product (e.g., Chromatography) Concentrate->Purify End End Purify->End

A generalized workflow for the bromination of aminobenzoic acids.

Synthetic Versatility of Brominated 2-Aminobenzoic Acids

The introduction of a bromine atom onto the 2-aminobenzoic acid scaffold significantly enhances its synthetic utility. The bromo substituent serves as a versatile handle for a variety of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions.[2]

Synthetic_Versatility cluster_reactions Cross-Coupling Reactions Brominated_Intermediate Brominated 2-Aminobenzoic Acid Derivative Suzuki Suzuki Coupling (C-C bond formation) Brominated_Intermediate->Suzuki Heck Heck Coupling (C-C bond formation) Brominated_Intermediate->Heck Buchwald_Hartwig Buchwald-Hartwig Amination (C-N bond formation) Brominated_Intermediate->Buchwald_Hartwig Bioactive_Molecules Bioactive Molecules (e.g., Kinase Inhibitors, NSAIDs) Suzuki->Bioactive_Molecules Heck->Bioactive_Molecules Buchwald_Hartwig->Bioactive_Molecules

Synthetic utility of brominated 2-aminobenzoic acid derivatives.

Derivatives of 2-amino-4-bromobenzoic acid have shown significant promise in medicinal chemistry, serving as key building blocks for anticancer and anti-inflammatory agents.[2] For instance, the 2-aminobenzoic acid core is a key feature in many kinase inhibitors, which are designed to interfere with signaling pathways that control cell growth and proliferation.[2]

References

In Vitro Efficacy of Novel Bioactive Compounds: A Comparative Analysis of Substituted Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Performance of Novel Compounds Derived from Aminobenzoic Acid Scaffolds.

In the quest for novel therapeutic agents, the synthesis and evaluation of derivatives from core chemical structures is a fundamental strategy. This guide provides a comparative overview of the in vitro biological activities of novel compounds derived from substituted aminobenzoic acids, structurally related to the 2-Amino-5-bromo-4-methylbenzoic acid scaffold. Due to the limited availability of published data on derivatives of this specific parent compound, this analysis focuses on close structural analogs to provide valuable insights into potential therapeutic applications, particularly in oncology and infectious diseases.

This report summarizes quantitative in vitro data for anticancer and antimicrobial activities, presents detailed experimental protocols for the key assays cited, and includes visualizations of experimental workflows and potential signaling pathways to aid in the interpretation of the presented data.

Anticancer Activity of Substituted Benzoic Acid Derivatives

The in vitro cytotoxic potential of novel compounds is a critical initial step in the development of new anticancer therapies. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following table summarizes the IC50 values for various substituted benzoic and aminobenzoic acid derivatives against different human cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4-amino-3-chloro benzoate ester derivative (N5a)A549 (Lung)1.23 ± 0.11Erlotinib4.56 ± 0.32
4-amino-3-chloro benzoate ester derivative (N5a)HepG2 (Liver)2.45 ± 0.18Erlotinib6.78 ± 0.51
4-amino-3-chloro benzoate ester derivative (N5a)HCT-116 (Colon)3.12 ± 0.25Erlotinib8.12 ± 0.63
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleOvarian, Renal, BreastNot Specified--
2-amino-1,4-naphthoquinone-benzamide (5e)MDA-MB-231 (Breast)0.4Cisplatin31.5
2-amino-1,4-naphthoquinone-benzamide (5l)MDA-MB-231 (Breast)0.4Cisplatin31.5
2-amino-1,4-naphthoquinone-benzamide (5e)HT-29 (Colon)Not SpecifiedCisplatin>50

Antimicrobial Activity of Substituted Aminobenzoic Acid Derivatives

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for various derivatives of aminobenzoic acids against a range of microbial pathogens.

Compound Class/DerivativeMicroorganismMIC (µM/ml)Reference CompoundMIC (µM/ml)
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11)B. subtilis2.11Norfloxacin2.61
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide (2)S. aureus1.82--
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (5)C. albicans1.81--
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (5)A. niger1.81--
2-aminobenzoic acid derivativesC. albicans (FLC-resistant)Synergistic with Fluconazole--

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for the key in vitro assays referenced in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116)

  • 96-well plates

  • Complete cell culture medium

  • Test compounds and reference drug (e.g., Erlotinib, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard drug, then incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Dissolve the resulting formazan crystals by adding 100 µL of a solubilization solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds and reference antimicrobial (e.g., Norfloxacin)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the reference drug in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds & Standard Drug incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis serial_dilution Prepare Serial Dilutions of Compounds inoculate_wells Inoculate Wells with Microbial Suspension serial_dilution->inoculate_wells prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate Plate (18-24h) inoculate_wells->incubate_plate visual_inspection Visually Inspect for Growth incubate_plate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor EGFR Inhibitor (e.g., N5a) Inhibitor->EGFR

head-to-head comparison of different purification techniques for 2-Amino-5-bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthetic intermediates is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. 2-Amino-5-bromo-4-methylbenzoic acid is a valuable building block in medicinal chemistry, and its effective purification is a critical step in many synthetic routes. This guide provides a head-to-head comparison of three common purification techniques—recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC)—for this compound, complete with experimental protocols and representative data.

Performance Overview

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following table summarizes the expected outcomes for each method when purifying crude this compound.

Purification TechniqueInitial Purity (%)Final Purity (%)Typical Yield (%)ThroughputCost per Sample
Recrystallization85-9598-99.570-90HighLow
Column Chromatography70-90>9950-80MediumMedium
Preparative HPLC50-90>99.940-70LowHigh

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are designed for the purification of approximately 1 gram of crude this compound and can be scaled as needed.

Recrystallization

Recrystallization is a cost-effective method for removing small amounts of impurities from a solid sample, leveraging the solubility differences between the compound of interest and its contaminants in a given solvent at different temperatures.[1]

Procedure:

  • Solvent Selection: In a series of test tubes, assess the solubility of small amounts of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[2][3] For this compound, an ethanol/water mixture is often effective.

  • Dissolution: Place 1 gram of the crude this compound in a 50 mL Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature. To promote slower cooling and the formation of larger, purer crystals, the flask can be insulated.

  • Isolation and Drying: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Column Chromatography

Silica gel column chromatography is a versatile technique for separating compounds with different polarities.[4] It is particularly useful for removing impurities that have similar solubility profiles to the target compound, making them difficult to separate by recrystallization.

Procedure:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate). Pour the slurry into a chromatography column, ensuring even packing without air bubbles.[4]

  • Sample Loading: Dissolve 1 gram of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to facilitate the movement of the target compound down the column.[5]

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique that is ideal for achieving very high purity or for separating complex mixtures.[6] While it has a lower throughput than the other methods, it offers superior separation power.

Procedure:

  • System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18, 21.2 x 150 mm, 5 µm particle size). The mobile phase will typically consist of a mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter before injection.

  • Method Development: Develop a suitable gradient elution method, starting with a lower concentration of the organic solvent and gradually increasing it to elute the target compound. The separation can be monitored using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Purification and Fraction Collection: Inject the sample onto the column and collect the fraction corresponding to the peak of this compound.

  • Product Recovery: Remove the organic solvent from the collected fraction, often by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted to isolate the final product.

Workflow and Logic Diagrams

To visualize the purification processes, the following diagrams illustrate the general workflow and the decision-making process for selecting a suitable technique.

PurificationWorkflow cluster_start Starting Material cluster_techniques Purification Techniques cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom PrepHPLC Preparative HPLC Crude->PrepHPLC PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->PureProduct PrepHPLC->PureProduct

Caption: General workflow for the purification of this compound.

DecisionTree Start Assess Purification Needs Purity High Purity (>99.5%)? Start->Purity Scale Large Scale (>10g)? Purity->Scale Yes Impurity Impurities Structurally Similar? Purity->Impurity No Recrystallize Recrystallization Scale->Recrystallize Yes Column Column Chromatography Scale->Column No Impurity->Recrystallize No Impurity->Column Yes HPLC Preparative HPLC Column->HPLC If higher purity needed

References

Assessing the Metabolic Stability of 2-Amino-5-bromo-4-methylbenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, understanding the metabolic stability of novel chemical entities is a critical step in the lead optimization process. A compound's susceptibility to metabolism significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide provides a framework for assessing the metabolic stability of 2-Amino-5-bromo-4-methylbenzoic acid derivatives, comparing them with alternative compounds, and interpreting the resulting data. The methodologies detailed below are standard in vitro assays widely used in the pharmaceutical industry.[4][5]

Experimental Protocols for Assessing Metabolic Stability

The two primary in vitro methods for evaluating metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay. Microsomal assays are a cost-effective, high-throughput screen for Phase I metabolic enzymes, primarily cytochrome P450s (CYPs).[4][6] Hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II metabolic pathways, as they utilize intact liver cells containing a full complement of enzymes and cofactors.[4][7][8][9]

Liver Microsomal Stability Assay

This assay determines the intrinsic clearance (CLint) of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are subcellular fractions containing drug-metabolizing enzymes.[4][6]

Experimental Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (or from other species as required) at 37°C.[10]

    • Prepare a stock solution of the this compound derivative and any comparator compounds in an appropriate organic solvent (e.g., DMSO).[11]

    • Prepare a 100 mM phosphate buffer (pH 7.4).[11]

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[11][12]

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration typically 1-3 µM) in the phosphate buffer.[7]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[10][12] For negative controls, add phosphate buffer instead of the NADPH system.[11]

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6][7][11]

    • Centrifuge the plate to precipitate the proteins.[12]

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[1][6][11]

Data Presentation:

The data from the liver microsomal stability assay can be summarized as follows:

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative 1
Derivative 2
Comparator A
Comparator B
  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): The rate of metabolism by the liver enzymes, independent of other physiological factors. Higher CLint values suggest greater metabolic instability.[1][2]

Hepatocyte Stability Assay

This assay uses intact, metabolically active hepatocytes to provide a more holistic view of a compound's metabolic fate, encompassing both Phase I and Phase II metabolism as well as cellular uptake.[7][8][9]

Experimental Protocol:

  • Preparation of Reagents:

    • Thaw cryopreserved human hepatocytes (or from other species) and dilute them in a supplemented cell culture medium (e.g., Williams' Medium E) to a final concentration of 0.5-1 x 10^6 viable cells/mL.[13][14]

    • Prepare stock solutions of the test and comparator compounds in a suitable solvent.[14]

  • Incubation:

    • In a non-coated 12- or 24-well plate, add the hepatocyte suspension.[14]

    • Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.[13][14]

    • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[8][14]

  • Sampling and Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the metabolic activity by adding a cold organic solvent with an internal standard.[7][8][14]

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.[8][13]

Data Presentation:

The results from the hepatocyte stability assay can be presented in a similar table:

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Derivative 1
Derivative 2
Comparator A
Comparator B

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and potential metabolic transformations of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound (this compound derivative) incubate_microsomes Incubate at 37°C (Microsomal Assay) prep_compound->incubate_microsomes incubate_hepatocytes Incubate at 37°C (Hepatocyte Assay) prep_compound->incubate_hepatocytes prep_microsomes Prepare Liver Microsomes + NADPH System prep_microsomes->incubate_microsomes prep_hepatocytes Prepare Hepatocytes + Culture Medium prep_hepatocytes->incubate_hepatocytes sampling Sample at Time Points incubate_microsomes->sampling incubate_hepatocytes->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for in vitro metabolic stability assays.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound Derivative oxidation Oxidation (e.g., hydroxylation of methyl group) parent->oxidation CYP450s reduction Reduction (e.g., of nitro group if present) parent->reduction hydrolysis Hydrolysis (e.g., of ester or amide analogs) parent->hydrolysis glucuronidation Glucuronidation (on amino or carboxyl group) parent->glucuronidation UGTs sulfation Sulfation (on amino group) parent->sulfation SULTs acetylation Acetylation (on amino group) parent->acetylation NATs oxidation->glucuronidation oxidation->sulfation

Caption: Potential metabolic pathways for aminobenzoic acid derivatives.

Comparison with Alternatives and Strategies for Improvement

The metabolic stability of this compound derivatives can be compared to other structurally similar compounds or established drugs to benchmark their performance. If a derivative exhibits high metabolic liability (i.e., rapid clearance), several strategies can be employed to improve its stability. One common approach is the use of bioisosteric replacements, where a metabolically susceptible functional group is replaced with a different group that mimics its size, shape, and electronic properties but is more resistant to metabolism.[15][16]

Potential Metabolic Liabilities and Bioisosteric Replacements:

Susceptible GroupPotential Metabolic PathwayBioisosteric Replacement(s)Rationale for Improved Stability
Methyl Group Oxidation by CYPs to a hydroxymethyl group, then further to a carboxylic acid.Trifluoromethyl (CF3) groupThe C-F bond is stronger than the C-H bond, making it more resistant to oxidative metabolism.[17]
Carboxylic Acid GlucuronidationTetrazole, SulfonamideThese groups can mimic the acidic nature and hydrogen bonding properties of a carboxylic acid but are less prone to conjugation reactions.[15][16]
Amino Group Acetylation, Sulfation, GlucuronidationN-methylation, incorporation into a heterocyclic ringSteric hindrance from the methyl group or the rigid ring structure can reduce access by metabolic enzymes.
Aromatic Ring Oxidation (hydroxylation)Replacement with a heterocyclic ring (e.g., pyridine), or introduction of electron-withdrawing groupsAltering the electron density of the ring can decrease its susceptibility to electrophilic attack by CYPs.

By systematically applying these assays and medicinal chemistry strategies, researchers can effectively assess and optimize the metabolic stability of this compound derivatives, thereby increasing their potential for successful development into viable drug candidates.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-bromo-4-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe disposal of 2-Amino-5-bromo-4-methylbenzoic acid, a halogenated aromatic amino acid.

Immediate Safety and Disposal Overview

The primary route for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. The most common and recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber. It is imperative to adhere to all federal, state, and local regulations governing hazardous waste disposal.

Step-by-Step Disposal Protocol

  • Chemical Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, empty containers) in a designated, properly labeled, and sealed waste container.

    • Ensure the container is compatible with the chemical and will not leak.

  • Consult with Environmental Health and Safety (EHS):

    • Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) department or a qualified hazardous waste management service.

    • Provide them with the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and CAS number (106976-24-3).

  • Proper Labeling and Storage:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, harmful).

    • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Professional Disposal:

    • Your EHS department will coordinate the pickup and disposal of the waste through a licensed hazardous waste contractor.

    • The contractor will transport the waste to a permitted facility for proper treatment, typically high-temperature incineration.

Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][2] Halogenated compounds can have adverse environmental effects and may not be effectively treated in standard wastewater systems.[2]

Hazard Profile and Disposal Considerations

While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found, the hazard profile can be inferred from structurally similar compounds. This information underscores the importance of proper handling and disposal.

Hazard ClassificationDescriptionImplication for Disposal
Acute Oral Toxicity Harmful if swallowed.[3][4]Prevents disposal in general waste streams where it could be ingested by animals.
Skin Irritation Causes skin irritation.[3][5]Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Eye Irritation Causes serious eye irritation.[3][5]Requires careful handling to avoid splashes and generation of dust during collection.
Respiratory Irritation May cause respiratory irritation.[3][4][5]Avoid generating dust; work in a well-ventilated area or fume hood during handling and packaging for disposal.
Aquatic Toxicity May be harmful to aquatic life.[2]Strict prohibition of drain disposal to protect aquatic ecosystems.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Consultation and Storage cluster_2 Phase 3: Final Disposal A Chemical Waste Generated (this compound) B Collect in a Designated, Compatible, and Sealed Waste Container A->B I Improper Disposal: Drain or Regular Trash A->I C Label Container Clearly: - 'Hazardous Waste' - Chemical Name - Hazard Symbols B->C D Consult with Institutional EHS or Qualified Waste Vendor C->D E Store in Secure, Designated Hazardous Waste Accumulation Area D->E F Arrange for Pickup by Licensed Waste Hauler E->F G Transport to Permitted Hazardous Waste Facility F->G H Final Disposal by High-Temperature Incineration G->H J Environmental Contamination and Regulatory Violation I->J

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.